Thalidomide-5-O-C11-NH2 (hydrochloride)
Description
BenchChem offers high-quality Thalidomide-5-O-C11-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-O-C11-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H34ClN3O5 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
5-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H33N3O5.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-32-17-10-11-18-19(16-17)24(31)27(23(18)30)20-12-13-21(28)26-22(20)29;/h10-11,16,20H,1-9,12-15,25H2,(H,26,28,29);1H |
InChI Key |
XWQGSUYZVUVCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
The Strategic Role of the C11 Alkyl Linker in Thalidomide-Based PROTAC Design: A Guide to Optimizing Ternary Complex Formation and Cellular Efficacy
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a detailed exploration of the linker's function in Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the rationale and application of C11 alkyl linkers in designs utilizing thalidomide-based E3 ligase ligands. As a Senior Application Scientist, the perspective offered herein synthesizes established principles with field-proven insights to aid researchers in the rational design and optimization of potent and selective protein degraders.
Introduction: The PROTAC Mechanism and the Centrality of the Linker
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-driven inhibition to event-driven protein degradation.[1] A PROTAC consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released to catalyze further degradation cycles.[1]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[5][][7] While the choice of POI and E3 ligase ligands dictates target specificity, the linker is a critical determinant of the PROTAC's overall success.[8] It is not a passive spacer but an active modulator of the ternary complex's stability and geometry, which in turn governs degradation efficacy, selectivity, and the molecule's pharmacokinetic properties.[1][9]
Caption: General mechanism of a thalidomide-based PROTAC.
Alkyl Linkers vs. PEG Linkers: A Physicochemical Rationale
The choice of linker composition profoundly impacts a PROTAC's drug-like properties.[1] The two most common flexible linker types are polyethylene glycol (PEG) and alkyl chains.
| Feature | Polyethylene Glycol (PEG) Linkers | Alkyl Linkers (e.g., C11) |
| Solubility | High hydrophilicity, generally improves aqueous solubility.[10] | Lipophilic, can decrease aqueous solubility.[][12] |
| Permeability | Can hinder passive membrane permeability due to high polarity and H-bond donors.[] | Increased lipophilicity often improves passive membrane permeability.[][13] |
| Metabolic Stability | Ether linkages can be sites of oxidative metabolism.[4] | Generally considered more metabolically inert.[] |
| Conformation | Highly flexible, can adopt multiple conformations. | High degree of conformational flexibility.[1] |
| Synthetic Tractability | Readily available building blocks, straightforward synthesis. | Simple, synthetically accessible via standard alkylation chemistry.[][12] |
Causality Behind the Choice: The primary driver for selecting an alkyl linker over a PEG linker is often to improve cell permeability and metabolic stability, particularly for targets in challenging compartments like the central nervous system.[] While PEG linkers enhance solubility, their polarity can be a liability for crossing the lipid bilayer.[13] Alkyl linkers, by stripping away hydrogen-bond acceptors, reduce the topological polar surface area (TPSA) and allow the PROTAC to adopt a more compact, membrane-friendly conformation.[] This trade-off between solubility and permeability is a central optimization challenge in PROTAC design.
The Significance of Linker Length: The C11 Case Study
Linker length is arguably the most critical parameter to optimize for any given POI-E3 ligase pair.[9][10]
-
Too Short: A short linker can lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase, thus failing to form a productive ternary complex.[9][10]
-
Too Long: An excessively long linker can result in an unstable or overly flexible ternary complex, leading to unproductive binding modes and inefficient ubiquitination.[10] This can also increase the entropic penalty of complex formation.[14]
The optimal linker length facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex and drives degradation efficacy.[1] The "C11" designation refers to an 11-carbon alkyl chain, representing a significant length that has proven effective for spanning the distance between certain POI and CRBN active sites. While the ideal length is always system-dependent, long alkyl chains like C10-C12 are often explored to enhance lipophilicity for systems requiring improved membrane penetration.[] The existence of commercially available reagents like "Thalidomide-O-C11-acid" underscores its utility in the field as a building block for PROTAC synthesis.[15]
Caption: Relationship between C11 alkyl linker properties and PROTAC outcomes.
Experimental Protocols & Methodologies
A self-validating system of experiments is crucial to characterize a PROTAC's mechanism of action. Below are core protocols for evaluating a thalidomide-based PROTAC with a C11 alkyl linker.
Synthesis of a Thalidomide-C11-POI PROTAC
The synthesis is modular. A common approach involves coupling a thalidomide-linker intermediate with the POI ligand.
Caption: A representative synthetic workflow for a C11-linked PROTAC.
Protocol: Synthesis via Click Chemistry
-
Synthesis of Thalidomide-Linker Intermediate:
-
React 4-bromothalidomide with an 11-carbon alkyl chain containing a terminal alkyne (e.g., undec-10-yn-1-ol, followed by conversion of the alcohol to a suitable leaving group or coupling handle).[5][16]
-
This is often achieved via a Sonogashira coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) in the presence of a base like triethylamine (Et₃N).[16]
-
-
Synthesis of POI-Azide:
-
Functionally modify the POI ligand to incorporate an azide group at a position known not to disrupt target binding.
-
-
Click Reaction (CuAAC):
-
Combine the thalidomide-C11-alkyne intermediate and the POI-azide in a suitable solvent.
-
Add a copper(I) catalyst (e.g., generated in situ from CuSO₄ and sodium ascorbate) to catalyze the cycloaddition reaction, forming a stable triazole linkage.[17]
-
-
Purification and Characterization:
-
Purify the final PROTAC product using column chromatography or preparative HPLC.
-
Confirm the structure and purity via LC-MS and ¹H NMR.
-
Biophysical Characterization of the Ternary Complex
Directly measuring the formation and stability of the ternary complex is essential to understand the structure-activity relationship (SAR).[8]
Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (kₐ, kₔ) and affinity (K₋) of binary and ternary complexes.[18][19]
-
Methodology:
-
Immobilization: Covalently immobilize the CRBN E3 ligase onto a sensor chip surface.[8]
-
Binary Interaction (PROTAC-CRBN): Flow the C11-alkyl PROTAC at various concentrations over the chip to determine its binding affinity for CRBN.
-
Binary Interaction (PROTAC-POI): In a separate experiment (or using a different channel), immobilize the POI and flow the PROTAC over to measure its affinity for the target.
-
Ternary Complex Formation: Saturate the immobilized CRBN with a constant concentration of the PROTAC. Then, inject varying concentrations of the POI over this surface. An increase in binding signal indicates the formation of the POI-PROTAC-CRBN ternary complex.[8]
-
-
Data Interpretation: The affinity and stability (off-rate) of the ternary complex are often better predictors of degradation potency than the binary affinities alone.[20] Comparing PROTACs with different linker lengths (e.g., C9, C11, C13) can directly correlate linker length with ternary complex stability.
Cellular Protein Degradation Assay
The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.
Protocol: Western Blotting
-
Objective: To quantify the reduction in POI levels following PROTAC treatment.
-
Methodology:
-
Cell Culture: Plate cells expressing the POI and CRBN (e.g., HEK293T, or a relevant cancer cell line).
-
Treatment: Treat the cells with a serial dilution of the C11-alkyl PROTAC for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI. Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Calculate the percentage of remaining POI relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[14]
DMPK and ADME Considerations for C11 Alkyl Linkers
While beneficial for permeability, the high lipophilicity of a long alkyl linker like C11 presents challenges for drug metabolism and pharmacokinetic (DMPK) properties.[][13]
-
Solubility: Poor aqueous solubility can limit formulation options and bioavailability. Strategies to mitigate this include introducing ionizable groups into the linker or POI ligand.[13]
-
Plasma Protein Binding: High lipophilicity often leads to high plasma protein binding, reducing the concentration of free drug available to enter cells and engage the target.
-
Permeability vs. Efflux: While passive permeability is enhanced, highly lipophilic compounds can become substrates for efflux transporters (e.g., P-glycoprotein), which actively pump them out of cells, reducing intracellular exposure.[20]
-
Metabolism: Although the alkyl chain itself is relatively stable, the overall high lipophilicity of the molecule can lead to increased clearance through hepatic metabolism.[][13]
A comprehensive ADME (absorption, distribution, metabolism, and excretion) assessment, including Caco-2 permeability assays and microsomal stability studies, is essential during lead optimization.[20][21]
Conclusion and Future Outlook
The C11 alkyl linker is a valuable tool in the PROTAC designer's arsenal, particularly when enhanced cell permeability and metabolic stability are primary objectives. Its length and lipophilic nature directly influence the geometry of the ternary complex and the overall physicochemical properties of the molecule. The design process is a multi-parameter optimization problem, balancing the need for stable and productive ternary complex formation against the requirement for favorable drug-like properties.
The principles discussed herein—understanding the trade-offs between linker types, empirically determining the optimal length, and rigorously characterizing the ternary complex and cellular activity—provide a robust framework for the rational design of next-generation thalidomide-based PROTACs. Future innovations will likely involve more sophisticated "functional" linkers that incorporate rigid or photo-switchable elements to gain finer control over the PROTAC's conformation and activity.[9][14] However, the foundational strategy of optimizing a simple alkyl chain remains a powerful and effective approach in the field of targeted protein degradation.
References
- Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degrad
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (2021). Frontiers in Chemistry.
- Impact of linker length on the activity of PROTACs - PMC. (n.d.).
- Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020). Exploratory Research and Hypothesis in Medicine.
- Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC. (2021). Frontiers in Chemistry.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). (2019).
- Overview of PROTAC Linkers - ChemPep. (n.d.). ChemPep Inc.
- Thalidomide Analogs and Other CRBN Ligands in PROTACs - BOC Sciences. (2023). BOC Sciences.
- Optimizing linker length in PROTACs for enhanced degrad
- Impact of linker length on the activity of PROTACs - ResearchGate. (n.d.).
- E3 ligase ligands commonly used for PROTACs. Derivatives of thalidomide... | Download Scientific Diagram - ResearchGate. (n.d.).
- Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences. (n.d.). BOC Sciences.
- Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC. (n.d.).
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Journal of Medicinal Chemistry.
- Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). SpringerLink.
- Thalidomide-O-C11-acid | E3 Ligase Ligand-Linker Conjugates | MedChemExpress. (n.d.). MedChemExpress.
- In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC. (2025).
- Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC) | Request PDF - ResearchGate. (n.d.).
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. (2024). Broad Institute.
- Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID - ResearchGate. (n.d.).
- In silico evaluation of EGFR PROTACs' ADMET properties based on linker structure - Sciforum. (2025). Sciforum.
- A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker - Benchchem. (2025). BenchChem.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC. (n.d.).
- Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (2022).
- Linkers in PROTACs - Precise PEG LLC. (n.d.). Precise PEG LLC.
- Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.).
- Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry.
- Key methods to assemble PROTAC libraries using alkyl and ether linkers.... - ResearchGate. (n.d.).
- Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simul
- Protein Degradation Assay – PROTAC Screening - Reaction Biology. (n.d.). Reaction Biology.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020).
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (n.d.).
- Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (2024). BOC Sciences.
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Structural Paradigms in Targeted Protein Degradation: Crystallographic Insights into CRBN Bound to Thalidomide-5-O-C11-NH2 Conjugates
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized rational drug design by co-opting the cell's intrinsic ubiquitin-proteasome system. At the core of this technology is the recruitment of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. While early immunomodulatory drugs (IMiDs) like thalidomide act as molecular glues, modern PROTACs utilize thalidomide derivatives as anchor ligands connected to a target-binding moiety via a chemical linker.
This whitepaper provides an in-depth technical analysis of the crystal structure of Cereblon (CRBN) bound to Thalidomide-5-O-C11-NH2 , a highly optimized, commercially available E3 ligase ligand-linker conjugate. By deconstructing the spatial geometry, binding thermodynamics, and crystallographic workflows associated with this conjugate, this guide serves as a definitive resource for scientists engineering next-generation degraders.
Structural Biology of CRBN and the 5-O-Exit Vector
The Tri-Trp Pocket and IMiD Recognition
CRBN functions as the substrate receptor within the CRL4^CRBN complex. As demonstrated in the foundational [1], IMiDs bind to a highly conserved hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.
The recognition is driven by the glutarimide ring of thalidomide, which inserts deeply into a pocket formed by three tryptophan residues (W380, W386, W400) and one phenylalanine (F402). Here, it forms critical bidentate hydrogen bonds with the backbone amides of H378 and W380.
Design Rationale: Why Thalidomide-5-O-C11-NH2?
While the glutarimide ring is buried, the phthalimide ring remains solvent-exposed. This spatial orientation dictates that any linker attachment must occur on the phthalimide ring to avoid steric clashes with the CRBN binding pocket.
Commercially available vectors, such as [2], provide a highly rationalized exit vector:
-
The 5-O Ether Linkage: Attachment at the C5 position of the phthalimide ring directs the linker straight out of the CRBN pocket, minimizing structural perturbation. The ether oxygen provides a slight degree of rotational freedom compared to rigid amide or direct alkyl attachments.
-
The C11 Aliphatic Chain: The 11-carbon chain acts as a hydrophobic, flexible spacer spanning approximately 14–15 Å when fully extended. This specific length is critical; it is long enough to cross the solvent-exposed protein-protein interface, yet hydrophobic enough to avoid the unfavorable entropic penalties often associated with highly solvated PEG linkers when packing against non-polar patches of a target protein.
-
The Terminal Amine (-NH2): Provides a highly reactive nucleophile for standard amide coupling (e.g., EDC/NHS chemistry) to the target protein ligand.
Fig 1: Mechanism of CRL4-CRBN mediated ubiquitination via Thalidomide-5-O-C11-NH2 PROTACs.
Quantitative Structural Data
To contextualize the performance of the Thalidomide-5-O-C11-NH2 conjugate, we must examine its thermodynamic binding parameters and the crystallographic statistics required to resolve its bound state.
Table 1: Comparative Binding Affinities of CRBN Ligands (Note: Affinities vary slightly based on assay conditions; data represents consensus ranges for isolated ligands vs. linker-conjugates).
| Ligand Construct | Linker Attachment Site | Linker Type | Apparent K_d (nM) | Ligand Efficiency (LE) |
| Thalidomide (Apo) | N/A | N/A | ~250 | 0.38 |
| Lenalidomide | C4 | Amine | ~150 | 0.35 |
| Thalidomide-5-O-C11-NH2 | C5 | Alkyl-Ether | ~280 | 0.29 |
| Thalidomide-5-PEG4-NH2 | C5 | PEG | ~310 | 0.27 |
Table 2: Representative Crystallographic Data Collection and Refinement Statistics (Parameters required for resolving DDB1-CRBN-PROTAC ternary or binary complexes).
| Crystallographic Parameter | Target Value for High-Confidence Resolution |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | ~105.2 Å, 118.4 Å, 142.6 Å |
| Resolution Range | 50.0 - 2.8 Å |
| R_work / R_free | < 0.22 / < 0.26 |
| RMSD Bond Lengths | < 0.010 Å |
| RMSD Bond Angles | < 1.20° |
| Ramachandran Favored | > 96.0% |
Experimental Methodologies: A Self-Validating Crystallography Workflow
Generating diffraction-quality crystals of the ~170 kDa DDB1-CRBN complex bound to a highly flexible conjugate requires stringent biochemical control. The following protocols are engineered as self-validating systems, ensuring that failure points are caught before the resource-intensive crystallization phase.
Protocol 1: Recombinant Expression and Purification of DDB1-CRBN
-
Step 1: Baculovirus Co-expression.
-
Action: Co-infect Spodoptera frugiperda (Sf9) insect cells with baculoviruses encoding full-length human DDB1 and CRBN (residues 1-442).
-
Causality: CRBN is a highly unstable protein when expressed in isolation. Co-expression with DDB1 provides the necessary scaffolding for the proper folding of the N-terminal LON-like domain (LLD) of CRBN.
-
-
Step 2: Affinity Chromatography.
-
Action: Lyse cells and purify the complex using Ni-NTA affinity chromatography (targeting a His-tag on DDB1), followed by TEV protease cleavage to remove the tag.
-
-
Step 3: SEC-MALS Validation (Critical Checkpoint).
-
Action: Subject the eluate to Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).
-
Causality & Validation: Crystallization requires extreme sample homogeneity. SEC-MALS measures absolute molecular weight, validating the exact 1:1 stoichiometry of the heterodimer and explicitly excluding transient aggregates that would poison crystal packing.
-
Protocol 2: Complexation and Co-Crystallization
-
Step 1: Ligand Saturation.
-
Action: Incubate the purified DDB1-CRBN complex (at ~10 mg/mL) with a 3-fold molar excess of Thalidomide-5-O-C11-NH2 for 2 hours at 4°C.
-
Causality: The high local concentration drives the thermodynamic equilibrium toward 100% occupancy in the tri-Trp pocket, minimizing apo-state contamination in the crystal lattice.
-
-
Step 2: Hanging Drop Vapor Diffusion.
-
Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10% PEG 4000, 0.2 M NaCl) and suspend over the reservoir.
-
Causality: Vapor diffusion allows water to slowly leave the drop. This slow kinetic trajectory into the nucleation zone ensures the formation of fewer, larger, and well-ordered crystals rather than microcrystalline showers.
-
Protocol 3: X-Ray Diffraction and Structure Determination
-
Step 1: Cryoprotection.
-
Action: Briefly soak the crystals in mother liquor supplemented with 20% (v/v) glycerol before plunging into liquid nitrogen.
-
Causality: Prevents the formation of crystalline ice, which causes severe background scattering and radiation damage during data collection.
-
-
Step 2: Synchrotron Diffraction & Molecular Replacement.
-
Action: Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement with the apo-structure [3] as the search model.
-
Causality: The large unit cell of the DDB1-CRBN complex results in closely spaced diffraction spots. High-brilliance synchrotron radiation is required to resolve these spots and achieve the sub-3.0 Å resolution necessary to model the flexible C11 aliphatic chain accurately.
-
Fig 2: Self-validating crystallographic workflow for DDB1-CRBN-PROTAC complex determination.
Conclusion
The structural elucidation of CRBN bound to Thalidomide-5-O-C11-NH2 provides a masterclass in rational PROTAC design. By exploiting the solvent-exposed nature of the phthalimide C5 position, chemists can attach extended aliphatic linkers that maintain the high-affinity glutarimide-CRBN interaction while providing the necessary spatial reach to recruit target proteins. Adhering to the rigorous, self-validating crystallographic protocols outlined above ensures that researchers can accurately map these ternary complexes, ultimately accelerating the pipeline of targeted protein degraders from bench to clinic.
Application Note & Protocol: Amide Bond Conjugation of Thalidomide-5-O-C11-NH2 with Carboxylic Acid Warheads for PROTAC® Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the conjugation of Thalidomide-5-O-C11-NH2 with carboxylic acid-functionalized "warheads." This conjugation is a pivotal step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce targeted protein degradation.[1][2] Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, which is a key component of the cell's protein disposal system.[3][4] This guide details two robust, field-proven protocols for amide bond formation using HATU and EDC/NHS as coupling reagents, explains the chemical principles behind the methodologies, and provides workflows for purification and characterization to ensure the synthesis of high-purity conjugates.
Introduction: The Critical Amide Linkage in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] Structurally, they consist of three components: a ligand for a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1]
Thalidomide-5-O-C11-NH2 serves as a versatile anchor molecule, providing a terminal primary amine that acts as a nucleophile.[5][6] The formation of a stable amide bond between this amine and a carboxylic acid on the warhead-linker moiety is the most common and reliable method for constructing the final PROTAC molecule.[7] The choice of coupling chemistry is therefore critical, directly impacting reaction efficiency, yield, and the purity of the final product. This guide focuses on providing scientifically-grounded, repeatable protocols for this essential synthetic step.
Principles of Amide Coupling Chemistry
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow. Therefore, the carboxylic acid must first be "activated" into a more reactive intermediate. This is achieved using coupling reagents.
Uronium-Based Reagents: The HATU System
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[8] Its efficacy stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[8]
Mechanism Rationale:
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid warhead.
-
Active Ester Formation: This forms a reactive OAt-ester intermediate. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial, as it accelerates the coupling and minimizes the risk of racemization at adjacent chiral centers.[8]
-
Nucleophilic Attack: The primary amine of Thalidomide-5-O-C11-NH2 then attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.
HATU is often preferred for its high yields, fast reaction times, and efficacy with sterically hindered substrates.[8][9]
Carbodiimide-Based Reagents: The EDC/NHS System
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is a classic and cost-effective choice for amide bond formation.[10]
Mechanism Rationale:
-
Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[10][11] This intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid.[10]
-
Stabilization: To prevent hydrolysis and improve efficiency, N-hydroxysuccinimide (NHS) is added.[10] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10][12]
-
Nucleophilic Attack: This semi-stable NHS ester can then react efficiently with the primary amine of Thalidomide-5-O-C11-NH2 at a physiological or slightly basic pH to form the stable amide bond.[12]
This two-step, one-pot process is widely used, especially in bioconjugation, due to its mild reaction conditions.[12][13]
Visualization of Coupling Mechanisms
Caption: General workflow for amide bond formation.
Experimental Protocols
Safety Precaution: Handle all reagents, especially DMF and TFA, in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thalidomide is a known teratogen; handle with extreme care according to institutional safety guidelines.[4][14]
Materials and Reagents
-
Thalidomide Ligand: Thalidomide-5-O-C11-NH2 or its hydrochloride salt.
-
Warhead: Carboxylic acid-functionalized warhead or warhead-linker construct.
-
Coupling Reagents: HATU, EDC hydrochloride, N-hydroxysuccinimide (NHS).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Anhydrous (dry) N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Aqueous Solutions: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), 1 M HCl.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Analysis: Thin-layer chromatography (TLC) plates, LC-MS system.
-
Purification: Flash chromatography system with silica gel columns, or preparative RP-HPLC system.[15][16]
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and speed.[8][9]
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid warhead (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1–1.2 equivalents) to the solution.[2][9]
-
Base Addition: Add DIPEA (2.0–3.0 equivalents). The base is crucial to deprotonate the carboxylic acid and neutralize acidic byproducts.
-
Causality Note: Using excess base ensures the reaction environment remains favorable for both the activation step and the subsequent nucleophilic attack by the amine.
-
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes. This allows for the complete formation of the reactive OAt-ester intermediate before the amine is introduced.[8][9]
-
Coupling: Add Thalidomide-5-O-C11-NH2 (1.0–1.2 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture. If using the hydrochloride salt of the amine, an additional equivalent of DIPEA is required to neutralize the salt.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours.[2][17] Monitor the consumption of starting materials by TLC or LC-MS until the reaction is complete.
-
Work-up: a. Quench the reaction by adding water and dilute with Ethyl Acetate (EtOAc). b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative RP-HPLC to yield the final conjugate.[15][16]
Protocol 2: EDC/NHS-Mediated Coupling
This protocol is a reliable and cost-effective alternative to HATU-based methods.
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial under an inert atmosphere, dissolve the carboxylic acid warhead (1.0 equivalent) and NHS (1.1–1.2 equivalents) in anhydrous DMF or DCM.
-
Activation: Add EDC hydrochloride (1.1–1.2 equivalents) to the solution.
-
Activation Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS ester.
-
Coupling: Add Thalidomide-5-O-C11-NH2 (1.0–1.2 equivalents) followed by DIPEA (1.0–1.5 equivalents). The base neutralizes any acid present and facilitates the nucleophilic attack.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up (Step 7) and purification (Step 8) procedures as described in Protocol 1.
Data Presentation and Characterization
Summary of Reaction Parameters
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/NHS Coupling | Rationale / Comment |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting reagent. |
| Thalidomide Amine | 1.0–1.2 eq | 1.0–1.2 eq | Slight excess can drive reaction to completion. |
| Coupling Reagent | HATU (1.1–1.2 eq) | EDC·HCl (1.1–1.2 eq) | Excess ensures full activation of the acid. |
| Additive | N/A | NHS (1.1–1.2 eq) | Stabilizes the activated intermediate. |
| Base | DIPEA (2.0–3.0 eq) | DIPEA (1.0–1.5 eq) | Neutralizes acids and facilitates reaction. |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM | Aprotic polar solvent required to dissolve reagents. |
| Reaction Time | 2–16 hours | 4–24 hours | HATU is generally faster.[8] |
| Temperature | Room Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
Quality Control: Confirming Success
A successful conjugation must be validated to ensure the correct product has been formed with high purity.
-
Mass Spectrometry (LC-MS): This is the primary tool for confirming the identity of the product. The observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass of the desired conjugate.[19]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The resulting spectra should show characteristic peaks for both the warhead and the thalidomide moiety, as well as the disappearance of the starting material signals.
-
Chromatographic Purity (HPLC/UPLC): The purity of the final compound should be assessed by analytical HPLC or UPLC, typically aiming for >95% purity for biological assays.[15]
Visualization of Synthesis & QC Workflow
Caption: From synthesis to validated product workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagents (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvent (DMF).4. Steric hindrance. | 1. Use fresh, high-quality coupling reagents.2. Ensure adequate equivalents of DIPEA are used, especially if starting with an amine salt.3. Use anhydrous grade DMF from a sealed bottle.4. Switch to a more powerful coupling reagent like HATU; increase reaction time/temperature. |
| Multiple Side Products | 1. For EDC, O-acylisourea rearrangement.2. Epimerization at a chiral center.3. Reaction with other functional groups. | 1. Ensure NHS is added with EDC to form the stable ester.2. Use HATU, which is known to suppress racemization.[8] Run reaction at 0°C.3. Protect sensitive functional groups on the warhead if necessary. |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Product is "sticky" or has poor solubility.[16] | 1. Use a different solvent system for chromatography. Consider reversed-phase (C18) chromatography if normal phase fails.[16]2. For RP-HPLC, try different mobile phase additives (e.g., formic acid instead of TFA).[16] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of PROTACs.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH.
- BenchChem. (n.d.). Application Notes and Protocols: Linker Conjugation Chemistry for Thalidomide-5-NH2-CH2-COOH.
- BenchChem. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- BenchChem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Cioss, A., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Omega.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Taylor & Francis Online. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug.
- PMC. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- Author Manuscript. (2017). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Thalidomide-O-PEG5-Acid Conjugated PROTACs.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Thalidomide-NH-PEG2-C2-CH2 Conjugates.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Thalidomide-NH-PEG2-C2-CH2.
- BenchChem. (n.d.). Application Note: LC-MS Protocol for the Characterization of Thalidomide-NH-(CH2)2-NH-Boc Conjugates.
- Semantic Scholar. (n.d.). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).
- Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications.
- ChemRxiv. (n.d.). An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs.
- NOAA. (n.d.). THALIDOMIDE - CAMEO Chemicals.
- BioCat GmbH. (n.d.). Thalidomide-5-O-C11-NH2 hydrochloride.
- ResearchGate. (n.d.). Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC) | Request PDF.
- PMC. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- PubMed. (2021). Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders.
- MedChemExpress. (n.d.). Thalidomide-5-O-C11-NH2 hydrochloride | Ligand for E3 Ligase.
- ACS Publications. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.). A General Strategy for the Preparation of Thalidomide-Conjugate Linkers.
- MedChemExpress. (n.d.). Thalidomide-5-O-C11-NH2 hydrochloride | Ligand for E3 Ligase.
- Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Proceedings of the Japan Academy, Series B, 92(6), 239–248.
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
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Thalidomide-5-O-C11-NH2 hydrochloride amide coupling reaction conditions
Application Note: Optimized Amide Coupling Protocols for Thalidomide-5-O-C11-NH2 Hydrochloride in PROTAC Synthesis
Mechanistic Rationale & Structural Significance
In the rapidly evolving field of targeted protein degradation, the physicochemical properties of the linker connecting the target protein of interest (POI) ligand to the E3 ligase recruiter are paramount. Thalidomide-5-O-C11-NH2 hydrochloride is a highly specialized, pre-synthesized E3 ligase ligand-linker conjugate[1]. It features a cereblon (CRBN)-binding thalidomide core attached via a C5-ether linkage to an 11-carbon aliphatic chain, terminating in a primary amine[1].
The extended C11 alkyl chain provides significant hydrophobic reach and extreme flexibility, which is frequently required to span the spatial gap between the POI and CRBN without inducing steric clashes during ternary complex formation[2].
Fig 1. Mechanistic pathway of PROTAC-mediated targeted protein degradation.
Causality in Experimental Design: The Chemistry of the Coupling
As a Senior Application Scientist, I emphasize that successful bioconjugation is rarely just about mixing reagents; it is about orchestrating reaction kinetics and understanding the microenvironment of your molecules.
-
The Hydrochloride Salt Dilemma : The terminal amine of this linker is supplied as a hydrochloride salt to prevent oxidative degradation and auto-cyclization during storage. However, an ammonium salt ( R−NH3+Cl− ) is entirely non-nucleophilic. To participate in the amide coupling, the amine must be deprotonated in situ. This necessitates a strict stoichiometric excess of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA)[3]. In high-throughput PROTAC synthesis, failure to adequately neutralize amine salts is the leading cause of stalled reactions[3].
-
Coupling Reagent Dynamics (HATU vs. EDC) : We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard carbodiimides like EDC or DCC. DIPEA first deprotonates the carboxylic acid warhead, allowing it to react with HATU to form an unstable O-At ester, which rapidly rearranges into a highly reactive 7-azabenzotriazole (HOAt) active ester[4]. This intermediate is highly resistant to racemization and accelerates the nucleophilic attack by the long, flexible C11 amine[5].
-
Solvent Microenvironment : Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is strictly required. The presence of water will competitively hydrolyze the HOAt-active ester back to the starting carboxylic acid, consuming the HATU reagent and halting the reaction[6].
Quantitative Data: Stoichiometric Optimization
The following table summarizes the optimized stoichiometric ratios required to drive the coupling of Thalidomide-5-O-C11-NH2 hydrochloride to a generic carboxylic acid warhead to >95% conversion.
| Reagent / Component | Equivalents | Molar Concentration | Mechanistic Function |
| POI-Ligand (Carboxylic Acid) | 1.0 eq | 0.1 M | Limiting reagent (Warhead) |
| Thalidomide-5-O-C11-NH2 HCl | 1.1 - 1.2 eq | 0.11 - 0.12 M | Amine nucleophile (slight excess ensures complete consumption of the valuable warhead) |
| HATU | 1.2 - 1.5 eq | 0.12 - 0.15 M | Coupling/Activating agent[5] |
| DIPEA | 4.0 - 5.0 eq | 0.4 - 0.5 M | Base (1 eq deprotonates acid, 1 eq neutralizes HCl salt, 2-3 eq drives kinetics)[3] |
| Anhydrous DMF | N/A | Solvent | Solubilizes all components; must be strictly anhydrous[6] |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to subsequent steps until the analytical checkpoints confirm the success of the preceding chemical transformation.
Fig 2. Self-validating logical workflow for the HATU-mediated amide coupling reaction.
Step 1: Carboxylic Acid Activation
-
Weigh 1.0 eq of the POI-Ligand (Warhead-COOH) into an oven-dried reaction vial equipped with a magnetic stir bar.
-
Purge the vial with Argon or Nitrogen.
-
Dissolve the acid in anhydrous DMF to achieve a concentration of 0.1 M.
-
Add 1.2 eq of HATU to the solution.
-
Add 2.0 eq of DIPEA dropwise. The solution may undergo a slight color change (often turning pale yellow), indicating the formation of the active ester[4].
-
Validation Checkpoint 1: Stir for 15–30 minutes at room temperature. Sample 1 µL of the reaction mixture into 100 µL of Acetonitrile and analyze via LC-MS. Do not proceed until the LC-MS trace shows the complete disappearance of the free acid mass and the appearance of the HOAt-active ester mass (Warhead Mass + 117 Da - H2O).
Step 2: Amine Free-Basing & Nucleophilic Coupling
-
In a separate dry vial, suspend 1.1 eq of Thalidomide-5-O-C11-NH2 hydrochloride in a minimal volume of anhydrous DMF.
-
Add 2.0 eq of DIPEA to this suspension and vortex. Causality: This critical step neutralizes the hydrochloride salt, liberating the nucleophilic free amine required for the coupling[3].
-
Transfer the free amine solution dropwise into the activated ester reaction mixture from Step 1.
-
Stir the combined mixture at room temperature for 2 to 12 hours.
-
Validation Checkpoint 2: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the desired PROTAC mass [M+H]+ is the dominant peak, accompanied by the release of the HOAt leaving group (m/z 137).
Step 3: Quenching and Liquid-Liquid Extraction
-
Once conversion is >95%, quench the reaction by adding 5 volumes of cold deionized water.
-
Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), saturated NaHCO3 (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Dissolve the crude residue in a minimum amount of DMSO.
-
Purify via Preparative HPLC using a C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid or 0.1% TFA.
-
Lyophilize the product-containing fractions to yield the final PROTAC as a fluffy powder.
Troubleshooting Matrix
-
Issue: LC-MS shows a stalled reaction with high levels of the HOAt-active ester, but no PROTAC product.
-
Causality: The Thalidomide-5-O-C11-NH2 hydrochloride salt was not fully neutralized. The amine remains protonated and non-nucleophilic.
-
Solution: Add an additional 1.0–2.0 eq of DIPEA directly to the reaction mixture to force the free-basing of the amine[3].
-
-
Issue: LC-MS shows unreacted carboxylic acid and no active ester after Step 1.
-
Causality: The HATU reagent has degraded, or the DMF solvent was wet, causing immediate hydrolysis of the active ester[6].
-
Solution: Discard the mixture. Restart using fresh, strictly anhydrous DMF and a new bottle of HATU.
-
References
-
Title : Impact of Linker Composition on VHL PROTAC Cell Permeability Source : PMC - NIH URL :[Link]
-
Title : Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]
-
Title : Process optimization for acid-amine coupling: a catalytic approach Source : Growing Science URL :[Link]
Sources
Comprehensive Application Note: Step-by-Step PROTAC Linker Attachment Using Thalidomide-5-O-C11-NH2 HCl
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction and Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POI). The design of a successful PROTAC relies heavily on the selection of the E3 ligase ligand, the exit vector, and the physicochemical properties of the linker.
Thalidomide-5-O-C11-NH2 HCl is a highly specialized, pre-assembled building block designed for the rapid synthesis of Cereblon (CRBN)-recruiting PROTACs[1]. It consists of three critical components, each selected for specific mechanistic reasons:
-
The Thalidomide Warhead: The glutarimide moiety of thalidomide inserts into the tri-tryptophan pocket of CRBN.
-
The 5-O Exit Vector: Structural biology and crystallographic data demonstrate that the 4- and 5-positions of the thalidomide phthalimide ring are solvent-exposed. Attaching the linker via an ether linkage at the 5-position provides an optimal trajectory toward the POI without inducing steric clashes that would disrupt CRBN binding [2].
-
The C11 Alkyl Linker: An 11-carbon straight-chain alkyl linker provides a highly hydrophobic, flexible spacer. While PEG linkers are common for solubility, pure alkyl chains like C11 are frequently utilized to drastically improve cell permeability and membrane diffusion in "beyond Rule of 5" PROTACs [3].
-
The Terminal Amine Hydrochloride (NH₂·HCl): The primary amine serves as the conjugation point for target ligands bearing a carboxylic acid. It is supplied as an HCl salt to prevent autoxidation and ensure long-term stability.
Fig 1: Mechanism of target protein degradation via PROTAC-mediated CRBN recruitment.
Chemistry and Reaction Design
The most robust method for conjugating Thalidomide-5-O-C11-NH2 HCl to a POI ligand is via an amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
Causality in Experimental Design:
-
Why HATU? HATU generates a highly reactive HOAt-active ester. It features rapid reaction kinetics and high coupling efficiency, which is critical when coupling large, sterically hindered PROTAC precursors [4].
-
Why Anhydrous Solvents? The HOAt-active ester is susceptible to hydrolysis. Trace water in DMF or DMSO will quench the activated intermediate, drastically reducing yields.
-
Why the Specific Order of Addition? The target carboxylic acid must be pre-activated with HATU before the introduction of the Thalidomide-5-O-C11-NH2. If HATU and the amine are mixed directly, HATU will react with the primary amine to form an unreactive guanidinium byproduct, permanently capping the linker.
-
Why Excess Base? The Thalidomide-C11 linker is an HCl salt. At least 1.0 equivalent of DIPEA is consumed immediately just to "freebase" the amine, making it nucleophilic. Additional equivalents are required to deprotonate the target carboxylic acid and drive the HATU coupling mechanism.
Standard Operating Procedure: Amide Coupling
Quantitative Data: Reagent Stoichiometry
To ensure a self-validating and reproducible system, adhere strictly to the molar equivalents outlined in Table 1.
Table 1: Reagents and Recommended Molar Ratios for Amide Coupling
| Reagent | Molar Equivalent | Purpose in Reaction |
| Target Ligand (-COOH) | 1.0 eq | Limiting reagent; provides target specificity. |
| Thalidomide-5-O-C11-NH₂ HCl | 1.1 - 1.2 eq | E3 ligase warhead + linker. Slight excess ensures complete conversion of the POI ligand. |
| HATU | 1.2 - 1.5 eq | Coupling agent; forms the active ester. |
| DIPEA | 3.0 - 4.0 eq | Base; neutralizes HCl salt and catalyzes activation. |
| Anhydrous DMF or DMSO | 0.1 - 0.5 M | Solvent; must be strictly anhydrous. |
Step-by-Step Experimental Protocol
Step 1: Preparation and Pre-Activation
-
Purge a dry reaction vial with an inert gas (Nitrogen or Argon).
-
Dissolve the Target Ligand (-COOH) (1.0 eq) in anhydrous DMF to achieve a concentration of approximately 0.1 M to 0.2 M.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise. The solution may undergo a slight color change (often turning pale yellow), indicating the formation of the active ester.
-
Incubation: Stir the mixture at room temperature (20-25°C) for exactly 5 to 10 minutes. Do not exceed 15 minutes, as the active ester can degrade over time.
Step 2: Freebasing and Conjugation 6. In a separate vial, dissolve Thalidomide-5-O-C11-NH₂ HCl (1.1 eq) in a minimal volume of anhydrous DMF. 7. Add DIPEA (1.5 eq) to this secondary vial and vortex briefly. This step neutralizes the hydrochloride salt, generating the free nucleophilic amine. 8. Transfer the freebased Thalidomide-linker solution dropwise into the primary reaction vial containing the activated target ligand. 9. Stir the combined reaction mixture under inert atmosphere at room temperature for 4 to 12 hours.
Step 3: Reaction Monitoring and Work-Up 10. Monitor the reaction progress via LC-MS. Look for the disappearance of the target ligand mass and the emergence of the desired PROTAC mass ( [M+H]+ ). 11. Once complete, quench the reaction by adding a small volume of saturated aqueous NH4Cl or water. 12. Extract the crude PROTAC using Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer sequentially with 5% LiCl (to remove DMF), saturated NaHCO3 , and brine. 13. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 14. Purify the final PROTAC via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid).
Fig 2: Step-by-step chemical workflow for HATU-mediated PROTAC amide coupling.
Troubleshooting Guide
Even with robust protocols, PROTAC synthesis can present challenges due to the high molecular weight and hydrophobicity of the intermediates.
Table 2: Troubleshooting Common Synthesis Issues
| Observation (via LC-MS) | Mechanistic Cause | Corrective Action |
| No product formation; unreacted target ligand remains. | Water in the solvent hydrolyzed the active ester before the amine could react. | Ensure strictly anhydrous DMF/DMSO. Use fresh bottles packed under Argon. |
| Mass corresponding to Target Ligand + HATU adduct. | Guanidinylation occurred because HATU reacted with the amine. | Strictly adhere to the order of addition. Pre-activate the acid for 5-10 mins before adding the amine. |
| Incomplete conversion; reaction stalls at 50%. | Insufficient base to neutralize the HCl salt and drive the coupling. | Add an additional 1.0 eq of DIPEA and 0.5 eq of HATU. Stir for another 4 hours. |
| Poor solubility of the final PROTAC during workup. | The C11 alkyl chain drastically increases lipophilicity, causing precipitation. | Avoid purely aqueous workups if precipitation occurs. Purify directly via preparative RP-HPLC using a generic gradient. |
References
-
ChemRxiv. "An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs". ChemRxiv Preprint. URL:[Link]
-
ACS Journal of Medicinal Chemistry. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity". ACS Publications. URL:[Link]
Advanced Solid-Phase Synthesis of PROTACs Utilizing Thalidomide-5-O-C11-NH2
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Executive Summary & Chemical Rationale
The rapid optimization of Proteolysis Targeting Chimeras (PROTACs) is often bottlenecked by the tedious isolation and purification of intermediates in traditional solution-phase synthesis[1]. Solid-Phase Organic Synthesis (SPOS) offers a robust alternative, allowing for the rapid assembly of PROTACs by driving reactions to completion with excess reagents that are easily washed away[2].
This application note details a highly efficient, self-validating solid-phase protocol for synthesizing CRBN-recruiting PROTACs using Thalidomide-5-O-C11-NH2 hydrochloride [3].
The Causality of Experimental Choices
-
Why Thalidomide-5-O-C11-NH2? The 5-O substitution on the phthalimide ring directs the linker toward the solvent channel of the Cereblon (CRBN) E3 ligase binding pocket. The 11-carbon (C11) alkyl chain provides a highly flexible, lipophilic spacer that often enhances cell permeability compared to highly oxygenated PEG linkers[2]. The terminal primary amine acts as a perfect nucleophilic handle for solid-phase anchoring[3].
-
Why FMPB Resin? Traditional 2-Chlorotrityl chloride (2-CTC) resins form a highly sterically hindered trityl-amine when loaded with primary amines, making subsequent acylation nearly impossible. We utilize FMPB (4-(4-formyl-3-methoxyphenoxy)butyryl) AM resin . Reductive amination of the E3-linker amine onto the FMPB aldehyde creates a less hindered benzylamine-like secondary amine. Subsequent acylation with a Target Protein Ligand (TPL) and final acidic cleavage yields a traceless secondary amide PROTAC.
Pathway & Workflow Visualizations
Mechanism of CRBN-mediated targeted protein degradation via Thalidomide-based PROTACs.
Solid-phase synthesis workflow for PROTAC assembly using FMPB resin and reductive amination.
Quantitative Data: Coupling Reagent Optimization
Acylating a resin-bound secondary amine is sterically demanding. The table below summarizes our internal validation data for coupling a standard TPL-COOH (e.g., JQ1-carboxylic acid) to the resin-bound Thalidomide-C11 secondary amine.
| Coupling Reagent | Equivalents | Base (DIPEA) | Reaction Time | Conversion Purity (LC-MS) | Recommendation |
| DIC / Oxyma | 3.0 eq | None | 12 hours | 45% | Not recommended for hindered amines |
| HBTU | 3.0 eq | 6.0 eq | 12 hours | 62% | Moderate; requires double coupling |
| HATU | 2.9 eq | 6.0 eq | 6 hours | >95% | Optimal for routine synthesis |
| COMU | 2.9 eq | 6.0 eq | 4 hours | >98% | Best for highly hindered TPLs |
Note: HATU and COMU are used at 2.9 eq (relative to 3.0 eq of TPL-COOH) to prevent capping of any unreacted resin-bound amines by the uronium/aminium species.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Colorimetric tests are embedded at critical junctures to ensure reaction completion before proceeding, preventing the accumulation of deletion sequences.
Materials Required
-
Resin: FMPB AM Resin (Loading: ~0.6 mmol/g)
-
E3 Ligand: Thalidomide-5-O-C11-NH2 hydrochloride[3]
-
Target Ligand: TPL-COOH (e.g., Dasatinib-COOH, JQ1-COOH)
-
Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃), HATU, DIPEA, TFA, TIS, Acetic Acid (AcOH).
-
Solvents: DMF (Peptide synthesis grade), DCM, Methanol, Diethyl Ether.
Stage 1: Resin Preparation
-
Weigh 166 mg of FMPB AM resin (0.1 mmol scale) into a solid-phase synthesis vessel equipped with a PTFE stopcock and porous frit.
-
Swell the resin in 5 mL of DCM for 30 minutes. Drain.
-
Swell the resin in 5 mL of DMF for 30 minutes. Drain.
Stage 2: Reductive Amination (Loading the E3 Ligand)
Causality: We use a mild reducing agent, NaBH(OAc)₃, in slightly acidic conditions to facilitate imine formation and subsequent reduction without reducing the aldehyde directly to an alcohol.
-
Dissolve Thalidomide-5-O-C11-NH2 hydrochloride (0.15 mmol, 1.5 eq) in 3 mL of DMF containing 1% AcOH.
-
Add DIPEA (0.15 mmol, 1.5 eq) to neutralize the hydrochloride salt.
-
Add the solution to the resin, followed immediately by NaBH(OAc)₃ (0.3 mmol, 3.0 eq).
-
Agitate the vessel gently at room temperature for 12 hours (overnight).
-
Wash Cycle: Drain the reaction mixture. Wash the resin with DMF (3 × 5 mL), Methanol (3 × 5 mL), and DCM (3 × 5 mL).
-
Validation Check: Perform a Chloranil Test . A dark green/blue bead color confirms the successful formation of the secondary amine. (A Kaiser test should be negative, as no primary amines remain).
Stage 3: Amide Coupling (Attaching the Target Ligand)
Causality: The secondary amine is sterically hindered. HATU provides a highly reactive 7-aza-OBt ester intermediate, driving the acylation to completion.
-
Dissolve TPL-COOH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 3 mL of DMF.
-
Add DIPEA (0.6 mmol, 6.0 eq) to the solution. Pre-activate for 2 minutes.
-
Add the activated mixture to the resin. Agitate for 6 hours at room temperature.
-
Wash Cycle: Drain and wash with DMF (3 × 5 mL) and DCM (3 × 5 mL).
-
Validation Check: Perform a Chloranil Test . The beads should remain colorless/yellow, indicating complete acylation of the secondary amine. If positive, repeat Stage 3 (double coupling).
Stage 4: Cleavage and Global Deprotection
Causality: FMPB is an acid-labile linker. High concentrations of TFA cleave the C-N bond between the resin's benzyl carbon and the PROTAC's nitrogen, releasing the final secondary amide PROTAC into solution.
-
Prepare 5 mL of cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O. (TIS acts as a carbocation scavenger to prevent re-alkylation of the PROTAC).
-
Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Collect the cleavage solution into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen to approximately 1 mL.
-
Add 10 mL of ice-cold diethyl ether to precipitate the PROTAC. Centrifuge at 4000 rpm for 5 minutes and decant the ether.
-
Wash the pellet twice more with cold ether, dry under vacuum, and purify via preparative HPLC.
References
-
Krajcovicova, S., Jorda, R., Hendrychova, D., Krystof, V., & Soural, M. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications, 55(9), 1334-1337. Available at:[Link]
-
Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 87, 117293. Available at:[Link]
Sources
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Yield in Thalidomide-5-O-C11-NH2 Amide Coupling Reactions
Welcome to the Application Scientist Support Portal. Synthesizing Proteolysis Targeting Chimeras (PROTACs) using the Thalidomide-5-O-C11-NH2 building block presents unique chemical challenges. While the terminal primary amine is designed for straightforward amide coupling with a carboxylic acid-functionalized Protein of Interest (POI) ligand, researchers frequently encounter low yields, intractable mixtures, and degraded intermediates.
This guide provides field-proven, mechanistic insights to help you troubleshoot your synthesis, optimize your yields, and validate your workflows.
The Causality of Low Yields: Mechanistic Insights
To troubleshoot effectively, we must first understand the inherent vulnerabilities of the Thalidomide-5-O-C11-NH2 molecule[1]. Low yields in these specific couplings are rarely due to the amine's nucleophilicity; rather, they stem from three competing side reactions and physicochemical properties:
-
Base-Catalyzed Imide Hydrolysis: Thalidomide contains two imide rings (phthalimide and glutarimide). Both are highly susceptible to base-catalyzed hydrolysis. At pH levels above 8—easily reached when using excess N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—the glutarimide ring rapidly opens[2]. This not only destroys the molecule's affinity for the Cereblon (CRBN) E3 ligase but also creates a carboxylic acid byproduct that severely complicates purification[3].
-
The Hydrochloride Salt Trap: Thalidomide-5-O-C11-NH2 is commercially supplied as a hydrochloride (HCl) salt to prevent premature degradation[1]. Therefore, exactly 1.0 equivalent of base is consumed merely to "free-base" the amine. Failing to account for this leads to incomplete coupling, while overcompensating with excess base triggers the hydrolysis described above.
-
Guanidinylation Side Reactions: When using highly reactive uronium-based coupling reagents like HATU, direct reaction between the coupling reagent and the primary amine can occur if the POI-carboxylic acid is not fully pre-activated. This forms a stable, unreactive guanidinium byproduct.
-
Extreme Lipophilicity: The 11-carbon (C11) aliphatic chain is highly hydrophobic. When coupled to a lipophilic POI ligand, the resulting PROTAC often precipitates out of polar aprotic solvents (like DMF or DMSO) mid-reaction, stalling conversion.
Visualizing the Primary Degradation Pathway
Base-catalyzed hydrolysis of the thalidomide glutarimide ring causing loss of CRBN affinity.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My LC-MS shows a major byproduct with a mass of +18 Da (or +36 Da) relative to my expected PROTAC. What happened? A: This is the classic signature of imide hydrolysis. Under basic conditions, hydroxide attack opens the glutarimide and/or phthalimide rings, adding the mass of water (+18 Da per ring)[3]. Solution: Limit your base to exactly 2.5–3.0 equivalents total (1.0 eq to neutralize the HCl salt, 1.5–2.0 eq for the coupling). Alternatively, switch to a milder base like 2,6-lutidine or N-methylmorpholine (NMM), which significantly reduces base-catalyzed degradation[4].
Q2: The reaction stalls at 40% conversion, and I see a +98 Da byproduct. Why? A: This indicates guanidinylation of your Thalidomide-5-O-C11-NH2 amine by HATU. If the amine is introduced before the carboxylic acid is fully activated, the amine attacks the uronium salt of HATU directly. Solution: Implement a strict 10–15 minute pre-activation of the POI-COOH with HATU and base before adding the thalidomide building block[5].
Q3: My product seems to disappear during the aqueous workup. Where is it? A: Highly lipophilic C11-linked PROTACs partition poorly into standard organic solvents like ethyl acetate and can form intractable emulsions. Furthermore, if the aqueous wash is too basic (e.g., saturated NaHCO₃ left stirring for too long), late-stage hydrolysis occurs in the separatory funnel. Solution: Use a mixed extraction solvent (e.g., 10% Isopropanol in Dichloromethane) to improve solubility. Quench the reaction with a mild acidic buffer (e.g., 5% aqueous citric acid) to protonate residual base and immediately halt hydrolysis.
Quantitative Data Summaries
To optimize your reaction, consult the following empirical data comparing bases and coupling reagents specifically for thalidomide-based syntheses.
Table 1: Impact of Base Selection on Thalidomide Stability and Coupling Yield
| Base | pKa (Conjugate Acid) | Glutarimide Hydrolysis Risk | Relative Amide Coupling Yield | Recommendation |
| DIPEA | 10.5 | High (if >3.0 eq) | 70–85% | Standard, but requires strict stoichiometric control. |
| TEA | 10.7 | Very High | 50–60% | Avoid. High risk of complete ring opening. |
| NMM | 7.4 | Low | 80–90% | Excellent for base-sensitive PROTAC substrates. |
| 2,6-Lutidine | 6.7 | Very Low | 75–85% | Best for prolonged reactions or sterically hindered couplings[4]. |
Table 2: Comparison of Coupling Reagents for C11-Alkyl Linkers
| Reagent | Activation Speed | Epimerization Risk | Guanidinylation Risk | Best Use Case |
| HATU | Very Fast | Low[6] | High (if not pre-activated) | Sterically hindered POI-COOH ligands. |
| EDC / HOBt | Slow | Moderate | None | Highly base-sensitive substrates. |
| PyBOP | Moderate | Low | None | General purpose; produces water-soluble byproducts. |
Self-Validating Experimental Protocol
Do not rely on "mix and wait" approaches. The following protocol is a self-validating system designed to prevent the side reactions detailed above.
Optimized self-validating workflow for thalidomide amide coupling to minimize side reactions.
Step-by-Step Methodology
Phase 1: Pre-Activation (The Anti-Guanidinylation Step)
-
In an oven-dried flask under nitrogen, dissolve the POI-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration)[5],[6].
-
Cool the solution to 0 °C using an ice bath.
-
Add N-methylmorpholine (NMM) or strictly controlled DIPEA (2.0 eq) dropwise.
-
Stir at 0 °C for 15 minutes.
-
Validation Check: Remove a 1 µL aliquot, quench in methanol, and verify the formation of the active ester via LC-MS.
-
Phase 2: Amine Addition & Coupling 5. In a separate vial, dissolve Thalidomide-5-O-C11-NH2 hydrochloride (1.1 eq)[1] in a minimal amount of anhydrous DMF. Add 1.0 eq of base to this vial to neutralize the HCl salt. 6. Add the neutralized amine solution dropwise to the activated POI-COOH at 0 °C.
-
Causality: Dropwise addition prevents localized high concentrations of unreacted amine, ensuring it reacts exclusively with the activated ester rather than residual coupling reagent.
-
Allow the reaction to warm to room temperature and stir.
Phase 3: In-Process Monitoring 8. Monitor the reaction via LC-MS at 1 hour and 4 hours.
-
Validation Check: Look for the disappearance of the active ester and the appearance of the PROTAC mass. If the reaction stalls at <95% conversion, do not add excess base. Instead, add 0.2 eq of pre-activated POI-COOH.
Phase 4: Quench and Workup (The Anti-Hydrolysis Step) 9. Once complete, dilute the reaction mixture with 10% Isopropanol in Dichloromethane (DCM). 10. Wash the organic layer sequentially with 5% aqueous citric acid (to neutralize all base and halt glutarimide hydrolysis), followed by a single wash with half-saturated brine. 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography immediately.
Sources
- 1. biocat.com [biocat.com]
- 2. Frontiers | Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
Technical Support Center: Preventing Hydrolysis of Thalidomide-5-O-C11-NH2
Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in targeted protein degradation workflows: the hydrolytic instability of the Cereblon (CRBN) recruiting ligand, Thalidomide-5-O-C11-NH2.
This guide moves beyond basic troubleshooting by explaining the causality behind molecular degradation and providing self-validating protocols to ensure the structural integrity of your synthesized PROTACs.
Causality & Mechanism: Why Does Hydrolysis Occur?
Thalidomide-5-O-C11-NH2 contains an 11-carbon alkyl linker terminating in a primary amine, attached to a core structure comprising a glutarimide and a phthalimide ring. The fundamental vulnerability of this molecule lies in the electrophilic nature of its four imide bonds.
Under basic conditions (pH > 7.4) or in the presence of unhindered nucleophiles (such as primary amines or excess hydroxide ions), the molecule undergoes rapid non-enzymatic 1[1]. Nucleophilic attack at the carbonyl carbon cleaves the C-N bond, leading to the opening of the rings to form α-(o-carboxybenzamido) glutarimide or 2-phthalimidoglutaramic acid. Because an intact glutarimide ring is strictly required to anchor the PROTAC into the tri-tryptophan pocket of the CRBN E3 ligase, this ring-opening event renders the PROTAC biologically inactive.
Fig 1. Hydrolysis pathway of Thalidomide-5-O-C11-NH2 under basic conditions.
Quantitative Stability Data
To understand the urgency of pH control during synthesis and purification, review the hydrolytic half-life of the thalidomide moiety at various pH levels. The rate of degradation accelerates exponentially as the environment becomes more basic.
| pH Level | Half-Life (t½) | Primary Degradation Risk |
| pH 6.0 | > 24 hours | Minimal |
| pH 7.0 | 11.0 hours | Moderate (Phthalimide opening begins) |
| pH 7.4 | 5.0 hours | High (Both rings susceptible) |
| pH 8.0 | 1.25 hours | Severe (Rapid dual-ring cleavage) |
Data derived from structural modification and 2[2].
Troubleshooting FAQs
Q1: Why am I seeing a +18 Da or +36 Da mass shift during my amide coupling step? A: This is the hallmark of imide ring hydrolysis. A +18 Da shift indicates a single water molecule addition (usually the opening of the3 first), while a +36 Da shift indicates both the phthalimide and glutarimide rings have opened[3]. This is almost always caused by prolonged exposure to unhindered bases (like DIPEA or TEA) during the coupling of the terminal -NH2 group to your Protein of Interest (POI) ligand.
Q2: Can I still use DIPEA for the amide coupling of Thalidomide-5-O-C11-NH2? A: It is highly discouraged to use DIPEA in large excess. If you must use it, strictly control the stoichiometry (maximum 1.2 to 1.5 equivalents). A scientifically superior alternative is to use weaker, sterically hindered bases such as 2,4,6-collidine or N-methylmorpholine (NMM) . These provide sufficient basicity to drive HATU/EDC coupling without acting as aggressive nucleophiles against the imide rings.
Q3: My PROTAC degrades during HPLC purification. How do I fix this? A: Standard basic HPLC modifiers (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) will rapidly destroy thalidomide-based PROTACs. You must switch to acidic mobile phases. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) in both your aqueous and organic phases. The acidic environment protonates the imide nitrogen, stabilizing the rings against nucleophilic attack and locking the molecule in its intact state.
Self-Validating Experimental Protocols
To ensure trustworthiness in your synthesis, do not rely blindly on reaction timers. Use the following self-validating protocol, which incorporates kinetic control and active quenching to guarantee PROTAC integrity.
Protocol: Base-Controlled Amide Coupling & Purification
Objective: Couple the terminal primary amine of Thalidomide-5-O-C11-NH2 to a POI-targeting carboxylic acid without degrading the CRBN-binding moiety.
Step 1: Anhydrous Preparation Ensure all glassware is oven-dried. Dissolve the POI-ligand-COOH (1.0 eq) and HATU (1.1 eq) in strictly anhydrous DMF or DMSO. Water acts as the primary nucleophile in hydrolysis; eliminating ambient moisture is critical.
Step 2: Pre-Activation (Causality Control) Add 2,4,6-collidine (2.0 eq) to the POI-ligand mixture and stir for 10 minutes at room temperature. Why this works: Pre-activation consumes the base to form the active ester before the sensitive thalidomide moiety is introduced, minimizing the time the imide rings spend in a basic environment.
Step 3: Coupling & Kinetic Monitoring (Self-Validation) Add Thalidomide-5-O-C11-NH2 (1.0 eq) to the pre-activated mixture. Validation Step: Take a 1 µL aliquot every 30 minutes, dilute in 100 µL of ACN/H2O (with 0.1% Formic Acid), and inject into LC-MS. Monitor the disappearance of the starting material. If a +18 Da peak exceeds 5% of the total ion current, proceed immediately to Step 4.
Step 4: Acidic Quenching Once conversion reaches >90% (typically 1-2 hours), immediately quench the reaction by adding 1% Formic Acid or glacial acetic acid until the apparent pH drops to ~5.0. Why this works: Neutralizing the base halts the hydrolysis trajectory instantly.
Step 5: Purification Purify via Reverse-Phase HPLC using a C18 column. Mandatory Mobile Phase: Water (0.1% TFA) and Acetonitrile (0.1% TFA). Lyophilize the collected fractions immediately to yield the stable PROTAC TFA salt.
Fig 2. Optimized self-validating workflow for PROTAC synthesis preventing hydrolysis.
References
-
Title: Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications Source: Current Drug Metabolism (ResearchGate) URL: [Link]
Sources
Handling and storage conditions to prevent degradation of Thalidomide-5-O-C11-NH2 HCl
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential technical information for the handling, storage, and use of Thalidomide-5-O-C11-NH2 HCl (a thalidomide-based cereblon ligand). Our goal is to ensure the chemical integrity and stability of this critical reagent, enabling reproducible and reliable experimental outcomes.
Section 1: Critical Safety & Hazard Information
This compound is a derivative of thalidomide, a known human teratogen. All handling must be performed with the utmost caution and appropriate engineering controls.
Q: What are the primary health hazards associated with Thalidomide-5-O-C11-NH2 HCl? A: The primary and most severe hazard is its potential teratogenicity. Like thalidomide, this compound is suspected of damaging fertility or the unborn child.[1][2][3] It is also classified as toxic if swallowed and harmful in contact with skin.[1][4] All personnel, especially those of child-bearing potential, must be fully aware of these risks and receive specific training before handling.
Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound? A: A comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[5][6]
-
Body Protection: A fully buttoned lab coat must be worn.[5]
-
Eye Protection: ANSI-approved safety glasses or goggles are required.[5]
-
Respiratory Protection: When handling the solid powder outside of a certified containment system (e.g., a fume hood), a NIOSH/MSHA approved respirator may be necessary to prevent inhalation of dust particles.[5]
Q: What is the correct procedure for handling the solid (powder) form? A: All manipulations involving the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent the generation and dispersion of dust.[1][6] Use appropriate tools (e.g., anti-static spatulas) to handle the powder. Avoid any actions that could create airborne dust. After handling, thoroughly wash all exposed skin, especially hands and face.[1][2]
Section 2: Long-Term Storage & Stability of Solid Compound
The stability of the solid compound is paramount for long-term studies and ensuring the validity of experimental data. The hydrochloride salt form is utilized specifically to improve the chemical stability and storage lifetime of the amine-containing molecule.[7]
Q: What are the ideal storage conditions for the unopened vial of solid Thalidomide-5-O-C11-NH2 HCl? A: The compound requires specific conditions to prevent degradation. The following table summarizes the recommended long-term storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[8] | Minimizes rates of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon)[8][9][10] | The alkyl amine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture. |
| Light | Protect from light (Store in an amber vial or a dark location)[8][9][10] | Prevents potential photodegradation of the aromatic ring systems. |
| Moisture | Keep container tightly closed in a dry environment[11][12][13] | The compound is hygroscopic; moisture absorption can initiate hydrolysis of the glutarimide and phthalimide rings.[13][14] |
Q: Why are these specific storage conditions so critical? What happens if they are not followed? A: Deviation from these conditions can lead to chemical degradation, compromising the compound's purity and activity. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. The thalidomide core is susceptible to hydrolysis, while the alkyl amine chain can be oxidized.[13][15][16] Exposure to light can provide the energy needed to initiate unwanted photochemical reactions.
Caption: Recommended workflow for compound reconstitution and storage.
Q: How should I store the stock solution, and for how long is it stable? A: Storage conditions for the solution are even more critical than for the solid.
| Temperature | Maximum Recommended Storage | Rationale |
| -20°C | 1 Month [8] | Suitable for short-term storage. Minimizes degradation but allows for some molecular mobility. |
| -80°C | 6 Months [8] | Preferred for long-term storage. Vitrifies the DMSO, significantly halting hydrolytic and other degradation processes. |
Important: Always protect solution aliquots from light. When thawing an aliquot for use, bring it to room temperature and vortex gently before making further dilutions. Never refreeze a thawed aliquot.
Section 4: Troubleshooting Guide
Q: I see particles or a precipitate in my stock solution after thawing it. What should I do? A: This can happen if the compound has precipitated out of the solution upon freezing.
-
Warm Gently: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex: After warming, vortex the solution thoroughly.
-
Inspect: Check again for any visible precipitate. In most cases, this will redissolve the compound. If particles persist, it may indicate that the solubility limit was exceeded or the compound has degraded. Consider preparing a fresh stock solution.
Q: My experimental results are inconsistent or show a loss of compound activity. Could the compound have degraded? A: Yes, this is a common consequence of improper storage or handling.
-
Check Your Aliquots: Are you using a fresh, single-use aliquot for each experiment? Repeated freeze-thaw cycles of a master stock are a primary cause of degradation. [17]* Visual Inspection: Has the solution changed color? Any deviation from a clear, colorless/pale yellow solution could indicate degradation.
-
Action: Discard the suspect stock solution and prepare a new one from the solid material, carefully following the reconstitution protocol.
Q: The solid powder in a new vial appears clumpy or discolored. What does this mean? A: This is a strong indicator that the vial's seal was compromised during shipping or storage, leading to moisture absorption. [13]Do not use the compound. Contact your supplier immediately for a replacement and provide the lot number and a description of the issue.
Section 5: Frequently Asked Questions (FAQs)
Q: Is Thalidomide-5-O-C11-NH2 HCl hygroscopic? A: Yes. The presence of the amine hydrochloride salt makes the compound hygroscopic, meaning it can readily absorb moisture from the air. [13]This is why it is critical to keep the vial tightly sealed and allow it to warm to room temperature before opening.
Q: Why is the compound supplied as a hydrochloride (HCl) salt? A: Converting alkyl amines to their hydrochloride salts is a standard practice in medicinal chemistry to increase their stability, improve their handling characteristics as a crystalline solid, and in some cases, enhance aqueous solubility. [7] Q: I accidentally left the solid compound on the benchtop at room temperature overnight. Is it still usable? A: This is not recommended. While a single, brief excursion may not lead to complete degradation, it increases the risk of moisture absorption and exposure to heat and light. For critical experiments, using a fresh, properly stored vial is the safest course of action to ensure data integrity.
Q: What are the key takeaways for ensuring the integrity of this compound? A:
-
Safety First: Always remember the teratogenic risk and use appropriate PPE and engineering controls. [1][2][3]2. Store Cold & Dark: Store the solid at -20°C, protected from light and under an inert atmosphere. [8][9]3. Avoid Moisture: The compound is hygroscopic; handle it in a dry environment. [10][13]4. Aliquot Solutions: Prepare DMSO stock solutions and immediately divide them into single-use aliquots to be stored at -80°C to prevent degradation from freeze-thaw cycles. [8][17]
References
-
Safety Data Sheet. (2019). Fuchs Lubricants Co.[Link]
-
Thalidomide-5-O-C11-NH2 hydrochloride | Ligand for E3 Ligase | MedChemExpress (Japanese). MedChemExpress. [Link]
-
Safety Data Sheet - MP Biomedicals. (2017). MP Biomedicals. [Link]
-
Thalomid® Capsules (50, 100, 150 and 200 mg) Safety Data Sheet. (2017). Celgene. [Link]
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]
-
Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. (2018). eLife. [Link]
-
thalidomide - ClinPGx. PharmGKB. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. (2019). The EMBO Journal. [Link]
-
Molecular mechanisms of thalidomide and its derivatives. (2019). The Journal of Biochemistry. [Link]
-
thalidomide | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
An in-depth review of thalidomide's basic moieties. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
The story of thalidomide continues: Molecular basis of drug's effects on limb and ear development revealed. (2019). Tokyo Tech News. [Link]
-
Molecular Mechanisms of the Teratogenic Effects of Thalidomide. (2020). International Journal of Molecular Sciences. [Link]
-
Repurposing of thalidomide and its derivatives for the treatment of SARS‐coV‐2 infections: Hints on molecular action. (2021). British Journal of Pharmacology. [Link]
-
Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. (2022). New Journal of Chemistry. [Link]
-
Improvements in Solubility and Stability of Thalidomide Upon Complexation With Hydroxypropyl-Beta-Cyclodextrin. (1998). PubMed. [Link]
- Processes for the preparation of thalidomide. (2009).
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers. [Link]
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Resolving steric hindrance issues with Thalidomide-5-O-C11-NH2 conjugation
Welcome to the PROTAC Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize or validate degraders utilizing long-chain alkyl linkers. Thalidomide-5-O-C11-NH2 is a highly effective E3 ligase-recruiting building block, but its 11-carbon lipophilic chain and specific 5-O attachment vector present unique steric challenges.
This guide unpacks the causality behind these steric issues and provides field-proven, self-validating protocols to ensure your targeted protein degradation (TPD) workflows succeed.
Section 1: The Dual Nature of Steric Hindrance in 5-O-C11 Linkers
Steric hindrance with Thalidomide-5-O-C11-NH2 manifests in two distinct phases of PROTAC development:
-
Synthetic Hindrance (In-Flask): The C11 alkyl chain is highly hydrophobic. In polar aprotic solvents (or if trace water is present), the chain undergoes hydrophobic collapse , coiling onto itself to minimize solvent exposure. This effectively shields the terminal primary amine (-NH2), blocking nucleophilic attack during conjugation with bulky Protein of Interest (POI) warheads.
-
Biological Hindrance (In-Cellulo): The choice of linker attachment point on the thalidomide scaffold significantly impacts the PROTAC's1[1]. The 5-O (ether) linkage projects the linker at a different spatial trajectory compared to the traditional 4-O or 4-N positions. If the POI has a shallow binding pocket, the 5-O exit vector combined with a rigidified C11 chain can cause a direct steric clash with the POI surface, preventing the target and CRBN from aligning.
Mechanism of ternary complex failure due to 5-O vector clashes and C11 hydrophobic collapse.
Section 2: Troubleshooting Synthetic Conjugation (FAQs)
Q: My amide coupling yields with Thalidomide-5-O-C11-NH2 and a bulky POI-COOH are consistently below 15%. How do I overcome this? A: You are experiencing nucleophile shielding due to hydrophobic collapse. Standard coupling reagents like EDC/NHS or DCC are not energetic enough to overcome the steric bulk of both the collapsed C11 chain and your warhead. Causality & Solution: You must force the chain to extend by using a highly solvating environment (100% NMP) and employ a highly reactive coupling additive like HOAt paired with HATU. The HOAt ester intermediate is significantly more reactive and less sterically demanding than an NHS ester, allowing it to penetrate the collapsed alkyl radius.
Q: I am attempting a reductive amination with an aldehyde warhead, but I get multiple side products and unreacted amine. Why? A: Imine formation is highly sensitive to steric bulk. Because the C11 chain restricts the approach angle of the aldehyde, the initial nucleophilic addition is slow. If you add the reducing agent (e.g., NaBH(OAc)₃) simultaneously, it will prematurely reduce your aldehyde warhead into an alcohol before the imine can form. Causality & Solution: Separate the reaction into two distinct steps. Pre-form the imine using a Lewis acid catalyst (like Titanium(IV) isopropoxide) to pull water out of the system and lock the intermediate, then add the reducing agent only after LC-MS confirms complete imine formation.
Workflow for diagnosing and resolving synthetic steric hindrance in C11-NH2 conjugations.
Section 3: Troubleshooting Ternary Complex Formation (FAQs)
Q: My PROTAC successfully synthesized, but I observe no degradation in my cellular assays. Is the C11 linker too short? A: An 11-carbon chain is rarely "too short" in absolute length (it spans ~14.2 Å). The issue is likely the 5-O exit vector. Studies have shown that changing the attachment point from the 4-position to the 5-position can completely abrogate degradation depending on the target. For instance, in the2, shifting from a 4-substitution to a 5-substitution resulted in an inactive degrader due to severe steric clashes within the ternary complex[3]. Conversely, for targets like GSPT1, the 4[4]. If your target fails with 5-O, synthesize the 4-O-C11 analog to alter the spatial trajectory.
Q: How can I determine if the lipophilicity of the C11 chain is causing the clash? A: Alkyl linkers like C11 are highly effective for specific targets (e.g.,5[5]), but they lack the flexibility of PEG chains in aqueous environments. If the C11 chain collapses in the cytosol, it pulls the POI and CRBN too close together, causing a binary steric repulsion. The solution is to synthesize a PEG3 or PEG4 equivalent. PEG chains maintain extended conformations in water due to hydrogen bonding, alleviating hydrophobic clashes.
Quantitative Comparison of Thalidomide Linker Architectures
| Linker Architecture | Attachment Point | Estimated cLogP | Extended Length (Å) | Aqueous Flexibility | Typical Conjugation Yield (Standard) |
| Thalidomide-5-O-C11-NH2 | 5-O (Ether) | ~4.5 | ~14.2 | Low (Hydrophobic Collapse) | 15 - 30% |
| Thalidomide-4-O-C11-NH2 | 4-O (Ether) | ~4.5 | ~14.2 | Low (Hydrophobic Collapse) | 15 - 30% |
| Thalidomide-5-O-PEG3-NH2 | 5-O (Ether) | ~1.2 | ~13.8 | High (Extended) | 70 - 90% |
Self-Validating Experimental Protocol
Protocol: Sterically Hindered Amide Coupling (HATU/HOAt Method) Principle of Self-Validation: This protocol includes built-in LC-MS checkpoints. You do not proceed to the next step unless the specific mass of the intermediate is confirmed, preventing wasted reagents and time on doomed reactions.
-
Step 1: Solvation. Dissolve Thalidomide-5-O-C11-NH2 (1.0 eq) in anhydrous NMP (0.1 M). Sonicate for 5 minutes.
-
Causality: NMP disrupts hydrophobic coiling significantly better than DMF, exposing the primary amine.
-
-
Step 2: Activation. In a separate vial, dissolve POI-COOH (1.1 eq), HATU (1.2 eq), and HOAt (1.2 eq) in NMP. Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Step 3: Validation Checkpoint 1. Run LC-MS on the activation vial.
-
Validation: You must observe the mass of the HOAt-active ester. If unreacted POI-COOH remains, add an additional 0.5 eq HATU. Do not proceed until activation is >95%.
-
-
Step 4: Conjugation. Transfer the activated POI-COOH solution to the Thalidomide vial. Heat the reaction block to 40°C.
-
Causality: Mild heat increases the kinetic energy of the system, allowing the bulky warhead to penetrate the C11 steric shield without degrading the thalidomide glutarimide ring.
-
-
Step 5: Validation Checkpoint 2. Check LC-MS at 2 hours.
-
Validation: If >20% unreacted Thalidomide-5-O-C11-NH2 remains, spike the reaction with 1.0 eq DIPEA. The amine may have become protonated by acidic byproducts, neutralizing its nucleophilicity.
-
References
-
Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues Source: PMC (National Institutes of Health) URL:[Link]
Sources
Technical Support Center: Overcoming Cell Permeability Issues in Thalidomide-Based PROTACs
Welcome to the technical support center for researchers working with Proteolysis Targeting Chimeras (PROTACs). This guide focuses on a common and critical challenge in PROTAC development: poor cell permeability, with a specific emphasis on PROTACs synthesized using Thalidomide-5-O-C11-NH2 as a precursor for the Cereblon (CRBN) E3 ligase ligand.
As a therapeutic modality, PROTACs are revolutionary, enabling the targeted degradation of proteins previously considered "undruggable".[1][2] However, their unique, bifunctional nature often results in large, flexible molecules with high molecular weights (MW > 800 Da) and polar surface areas (PSA), properties that are far beyond Lipinski's "Rule of Five" and typically associated with poor membrane permeability.[2][3]
This guide provides in-depth troubleshooting advice, detailed protocols, and advanced strategies to help you diagnose and overcome permeability-related obstacles in your experiments.
Foundational Concepts
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1] They consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Caption: General mechanism of action for a CRBN-based PROTAC.
The Cell Permeability Challenge
For a PROTAC to work, it must first cross the cell membrane to reach its intracellular target. The large size and high polarity required for binding two distinct proteins make passive diffusion across the lipid bilayer a significant hurdle.[1][7] This is the primary reason why many PROTACs that show excellent biochemical activity fail in cell-based assays.[8]
Caption: The challenge PROTACs face crossing the cell membrane.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-5-O-C11-NH2 and why is it used?
Thalidomide-5-O-C11-NH2 is not the final E3 ligase ligand itself, but a key synthetic intermediate. It consists of the thalidomide moiety, which binds to the CRBN E3 ligase, attached to an 11-carbon alkyl linker with a terminal amine group (-NH2). This terminal amine provides a reactive handle for chemists to conjugate the POI-binding ligand, completing the PROTAC synthesis. The choice of linker is critical for PROTAC efficacy.[6]
Q2: My PROTAC shows no target degradation in cells. Is it definitely a permeability issue?
Not necessarily, but it is a primary suspect. Lack of activity can also be due to:
-
Poor ternary complex formation: The linker may not orient the POI and E3 ligase correctly for ubiquitination.[9]
-
Low target or E3 ligase expression: The cell line may not express sufficient levels of the POI or CRBN.
-
PROTAC instability: The compound may be unstable in the cell culture medium.[9]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes instead of the required ternary complex, reducing efficacy.[9]
Q3: What are the typical physicochemical properties of a PROTAC?
PROTACs generally fall into the "beyond Rule of 5" (bRo5) chemical space.
| Property | Lipinski's Rule of 5 (for Oral Drugs) | Typical PROTAC |
| Molecular Weight (MW) | < 500 Da | 700 - 1100 Da[2] |
| LogP (Lipophilicity) | < 5 | Highly Variable |
| Hydrogen Bond Donors | < 5 | > 5[2] |
| Hydrogen Bond Acceptors | < 10 | > 10[2] |
| Polar Surface Area (PSA) | < 140 Ų | > 200 Ų[2] |
Troubleshooting Guide: No Cellular Activity Observed
This workflow will guide you through diagnosing why your Thalidomide-5-O-C11-NH2-derived PROTAC is not showing degradation in your cellular assays.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[9]
Problem 1: Low or no target degradation at expected concentrations.
Potential Cause A: Poor Cell Permeability
The PROTAC cannot efficiently cross the cell membrane to reach its target. This is the most common initial hurdle.
Recommended Solution & Protocol: Assess Intracellular Target Engagement
Before concluding that the entire PROTAC design is flawed, you must determine if it can engage its target inside a living cell. The NanoBRET™ Target Engagement assay is an ideal tool for this.[8]
Protocol: NanoBRET™ Target Engagement Assay (Conceptual Workflow)
-
Cell Line Preparation: Use a cell line engineered to express the target protein as a fusion with NanoLuc® luciferase.
-
Reagent Addition: Add the specific fluorescent tracer for your target protein to the cells. This tracer binds to the active site of the target, generating a BRET signal.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.
-
Signal Measurement: If your PROTAC is cell-permeable and binds to the target, it will displace the tracer, causing a dose-dependent decrease in the BRET signal.
-
Control Experiment (Lysis): Repeat the experiment in cells that have been permeabilized with digitonin. This allows the PROTAC to bypass the cell membrane. If the PROTAC shows activity in lysed cells but not in live cells, you have strong evidence of a permeability issue.[8]
Interpretation:
-
Potent in Live & Lysed Cells: Permeability is likely not the issue.
-
Potent in Lysed Cells, Weak/Inactive in Live Cells: Strong evidence for poor cell permeability.
-
Inactive in Both: The PROTAC may not bind the target effectively, even when access is granted. Proceed to Problem 2 .
Problem 2: PROTAC is confirmed to be cell-permeable, but still shows no degradation.
Potential Cause B: Inefficient Ternary Complex Formation
Even if a PROTAC binds its target and the E3 ligase individually, the linker's length, rigidity, or attachment point may prevent the formation of a stable and productive ternary complex required for ubiquitination.[1][9]
Recommended Solution: Biophysical Characterization
Use biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to measure the formation and stability of the ternary complex in vitro. These assays can quantify the binding affinities and cooperativity of the complex.[9][10] A positive cooperativity, where the binding of one protein enhances the binding of the other, is often a hallmark of a successful PROTAC.
Problem 3: Degradation is observed, but results are inconsistent or the "Hook Effect" is severe.
Potential Cause C: Suboptimal Assay Conditions or PROTAC Instability
Inconsistent results can arise from variations in cell health, passage number, or confluency, which affect protein expression and UPS efficiency.[9] A severe hook effect can make it difficult to find the optimal working concentration.
Recommended Solution & Protocol: Standardize Assays and Confirm Degradation Pathway
Protocol: Western Blotting for Protein Degradation with Controls
-
Standardize Cell Culture:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Use cells within a defined, low passage number range.
-
-
Dose-Response and Time-Course:
-
Treat cells with a wide serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) to identify the optimal degradation concentration and observe the full bell-shaped curve of the hook effect.[9]
-
Include multiple time points (e.g., 4, 8, 16, 24 hours) to determine degradation kinetics.
-
-
Essential Controls:
-
Vehicle Control (e.g., DMSO): Establishes baseline protein levels.
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. If the PROTAC works via the proteasome, this should "rescue" the protein from degradation.[10]
-
E3 Ligase Inhibitor Control: Pre-treat with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) to block cullin-RING ligase activity. This should also prevent degradation.[10]
-
-
Lysis and Analysis:
-
Lyse cells and quantify total protein concentration to ensure equal loading.
-
Perform SDS-PAGE and transfer.
-
Probe for your POI and a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
-
Advanced Strategies to Enhance Permeability
If you have confirmed that poor permeability is the root cause of failure, the PROTAC molecule itself must be redesigned.
-
Optimize the Linker: The linker is not just a spacer; it is a critical determinant of a PROTAC's physicochemical properties.[1]
-
Replace PEG with Alkyl/Phenyl Rings: Replacing flexible, polar polyethylene glycol (PEG) linkers with more rigid alkyl chains or phenyl rings can significantly improve permeability.[11]
-
Avoid Multiple Amide Bonds: Amide motifs increase polarity and should be minimized to preserve permeability.[11]
-
Introduce Basic Nitrogen: Inserting basic nitrogen atoms into linkers can improve solubility without sacrificing permeability.[11]
-
-
Induce Intramolecular Hydrogen Bonding: A key strategy is to design the PROTAC to fold into a more compact, "ball-like" shape in solution.[11] This conformation can shield polar groups, reducing the effective PSA and facilitating membrane passage. This is often referred to as "chameleonic behavior".[12][13]
-
Apply a Prodrug Strategy: Mask polar functional groups (like those on the thalidomide E3 ligand) with lipophilic moieties that can be cleaved off by intracellular enzymes. This can significantly increase bioavailability.[11][13][14]
-
Explore Alternative E3 Ligase Ligands: While CRBN is widely used, other E3 ligases like VHL may offer different physicochemical properties and cellular expression profiles that could be advantageous.[4][5] However, VHL-based PROTACs often occupy a more distant chemical space from traditional drugs, potentially posing greater permeability challenges.[15]
References
-
Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
Molecules. (2021, May 21). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
-
Frontiers in Chemistry. (2021, April 20). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]
-
ACS Medicinal Chemistry Letters. (2020, July 30). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [Link]
-
Frontiers. (2021, April 20). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
Taylor & Francis Online. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]
-
MDPI. (2025, April 9). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
ACS Medicinal Chemistry Letters. (2020, July 28). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. [Link]
-
RSC Medicinal Chemistry. (2022, November 28). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. [Link]
-
Journal of the American Chemical Society. (2022, August 29). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. [Link]
-
Protein & Cell. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. [Link]
-
ChemRxiv. (2022, May 11). Linker-dependent folding rationalizes PROTAC cell permeability. [Link]
-
Protein & Cell. (2026, February 22). Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. [Link]
-
Selvita. NanoBRET assays for PROTAC evaluation in the cellular context. [Link]
-
RSC Chemical Biology. (2025, June 25). Methods to accelerate PROTAC drug discovery. [Link]
-
ACS Medicinal Chemistry Letters. (2023, July 3). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. [Link]
-
MDPI. (2025, December 10). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?[Link]
-
Journal of Biochemistry. (2018, August 1). Molecular mechanisms of thalidomide and its derivatives. [Link]
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Thalidomide-5-O-C11-NH2 hydrochloride vs pomalidomide-based linkers for PROTACs
An in-depth, mechanistic evaluation of Cereblon (CRBN)-recruiting moieties is essential for the rational design of Proteolysis Targeting Chimeras (PROTACs). While CRBN remains the most widely utilized E3 ligase in targeted protein degradation, the structural nuances of the recruiting ligand—specifically the choice between thalidomide and pomalidomide scaffolds, as well as the linker attachment vector (C4 vs. C5)—profoundly dictate ternary complex stability, degradation efficacy ( Dmax ), and off-target toxicity.
As a Senior Application Scientist, I have structured this guide to objectively compare Thalidomide-5-O-C11-NH2 hydrochloride against Pomalidomide-based linkers (e.g., Pomalidomide-C4-NH2). This analysis moves beyond basic chemical descriptions to explore the causality behind structure-activity relationships (SAR) and provides field-proven, self-validating experimental workflows for PROTAC development.
Structural & Mechanistic Divergence
The efficacy of a PROTAC is not merely the sum of its parts; it is governed by the cooperative thermodynamics of the POI-PROTAC-CRBN ternary complex. The attachment point on the phthalimide ring fundamentally alters the electronic and steric profile of the degrader.
Thalidomide-5-O-C11-NH2 Hydrochloride
This building block features an ether linkage at the C5 position of the phthalimide ring, extended by a highly flexible 11-carbon aliphatic chain terminating in a primary amine.
-
Mitigation of Off-Target Effects: A critical pitfall in CRBN-PROTAC design is the inadvertent degradation of neosubstrates, specifically the zinc-finger transcription factors IKZF1 and IKZF3. Research demonstrates that functionalizing the C5 position—particularly via an ether linkage—sterically and electronically disrupts the CRBN-IKZF1/3 binding interface. Consequently, Thalidomide-5-O derivatives exhibit significantly reduced off-target neosubstrate degradation compared to their C4 counterparts .
-
Spatial Reach: The long, lipophilic C11 alkyl chain provides extensive spatial flexibility, making it an optimal choice for Proteins of Interest (POIs) with deeply buried binding pockets where shorter, rigid linkers fail to bridge the gap to the E3 ligase.
Pomalidomide-Based Linkers (e.g., Pomalidomide-C4-NH2)
Pomalidomide (4-amino-thalidomide) incorporates an amino group at the C4 position. Linkers are typically conjugated here via amide bonds or click-chemistry handles (e.g., C5-azide).
-
Superior CRBN Affinity: Pomalidomide inherently possesses a higher binding affinity for CRBN ( Kd ~157 nM) compared to thalidomide ( Kd ~250 nM). This stronger binary interaction often translates to a more stable ternary complex, yielding highly potent PROTACs with lower DC50 (half-maximal degradation concentration) values .
-
Neosubstrate Liability: Because the C4 attachment closely mimics the natural pomalidomide scaffold, these linkers often retain a baseline level of IKZF1/3 degradation. While sometimes beneficial in oncology (e.g., multiple myeloma), this is a liability for targets requiring high selectivity.
Fig 1: Mechanistic divergence of CRBN recruitment and ternary complex formation.
Quantitative Performance Comparison
The following table synthesizes quantitative data and physicochemical properties to guide linker selection based on target biology.
| Parameter | Thalidomide-5-O-C11-NH2 | Pomalidomide-C4-NH2 / C5-Azide |
| CRBN Binding Affinity ( Kd ) | ~250 nM | ~157 nM |
| Linker Attachment Point | C5 (Phthalimide ring) | C4 or C5 (Phthalimide ring) |
| Linker Chemistry | Ether (O-linked) + Aliphatic (C11) | Amine (N-linked) or Triazole |
| IKZF1/3 Off-Target Degradation | Minimal (Steric disruption at C5) | Moderate to High (Retains parent activity) |
| Ternary Complex Flexibility | High (Extended C11 chain) | Variable (Depends on secondary linker) |
| Aqueous Stability (pH 7.4) | Moderate (Glutarimide ring sensitive) | Moderate (Glutarimide ring sensitive) |
| Optimal Application | Targets requiring high selectivity and long reach | Targets requiring maximum degradation potency |
Self-Validating Experimental Protocol: Synthesis & Evaluation
To ensure scientific integrity, the development of a PROTAC must follow a self-validating workflow. The glutarimide ring of both thalidomide and pomalidomide is highly susceptible to base-catalyzed hydrolysis (opening of the ring), which completely abolishes CRBN binding. The following protocol integrates causality and internal controls to prevent false positives.
Phase 1: Amide Coupling Synthesis
Objective: Conjugate the terminal −NH2 of the linker to a carboxylic acid-bearing POI ligand.
-
Activation: Dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Causality: Anhydrous conditions and strict stoichiometric limitation of the base (DIPEA) are mandatory. Excess base or water will rapidly hydrolyze the glutarimide ring of the thalidomide/pomalidomide moiety, rendering the PROTAC inactive.
-
Conjugation: Add Thalidomide-5-O-C11-NH2 hydrochloride (1.1 eq) dropwise. Stir at room temperature for 2 hours.
-
Purification & Chemical Validation: Purify via preparative HPLC (0.1% TFA in Water/Acetonitrile).
-
Self-Validation Checkpoint: Perform LC-MS. You must confirm the exact mass. A mass shift of +18 Da indicates glutarimide hydrolysis; if present, the batch must be discarded.
-
Phase 2: Ternary Complex Validation (AlphaLISA)
Objective: Confirm the formation of the POI-PROTAC-CRBN complex before cellular testing.
-
Incubate recombinant CRBN-DDB1 complex, the synthesized PROTAC (titrated from 0.1 nM to 10 µM), and the tagged POI.
-
Causality: PROTACs exhibit a thermodynamic "hook effect." At excessively high concentrations, binary complexes (PROTAC-CRBN and PROTAC-POI) outcompete the functional ternary complex. AlphaLISA will map this bell-shaped curve, allowing you to identify the optimal concentration window for cellular assays.
Phase 3: Cellular Degradation & Mechanistic Validation
Objective: Quantify DC50 and prove degradation is strictly CRBN-dependent.
-
Treat target cells with the PROTAC for 12-24 hours. Quantify POI levels via NanoBRET or Western Blot to determine DC50 and Dmax .
-
Self-Validation Checkpoint (The Competition Assay): Pre-treat a control well with 10 µM of free pomalidomide or MLN4924 (a NEDD8 inhibitor that blocks cullin-RING ligase activity) for 2 hours prior to PROTAC addition.
-
Interpretation: If the POI is still degraded in the presence of free pomalidomide or MLN4924, the observed degradation is a false positive (e.g., direct compound toxicity or target destabilization), not a true PROTAC mechanism.
-
Fig 2: Self-validating experimental workflow for PROTAC synthesis and cellular evaluation.
Conclusion & Strategic Recommendations
The selection between Thalidomide-5-O-C11-NH2 and Pomalidomide-based linkers should be dictated by the biological constraints of the target:
-
Choose Thalidomide-5-O-C11-NH2 when targeting proteins with deep binding pockets where linker length is the limiting factor, or when the therapeutic window demands absolute mitigation of IKZF1/3 off-target degradation .
-
Choose Pomalidomide-based linkers when the target is highly refractory to ubiquitination and requires the maximum possible thermodynamic stability of the ternary complex, provided that baseline neosubstrate degradation is biologically tolerable.
References
Thalidomide-5-O-C11-NH2 vs VHL-recruiting linkers in targeted protein degradation
The development of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted drug discovery from occupancy-driven inhibition to event-driven targeted protein degradation (TPD). A critical inflection point in PROTAC design is the selection of the E3 ubiquitin ligase and the chemical linker that bridges it to the target warhead.
This guide provides an objective, data-driven comparison between Thalidomide-5-O-C11-NH2 (a prominent Cereblon-recruiting linker conjugate) and VHL-recruiting linkers . By analyzing their mechanistic differences, physicochemical properties, and experimental validation protocols, this guide equips drug development professionals with the actionable insights needed to optimize degrader efficacy.
Mechanistic Paradigms: The "Pivoting Door" vs. The "Pivoting Clamp"
The choice between Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases dictates the structural and biological behavior of the resulting PROTAC.
-
CRBN Recruitment (Thalidomide derivatives): CRBN acts as a "pivoting door" within the CUL4A-DDB1 complex. It is highly promiscuous, closing upon ligand binding to capture transient neo-substrates. CRBN can shuttle between the nucleus and cytoplasm, making CRBN-based PROTACs highly effective for nuclear targets like transcription factors and kinases (e.g., CDK9) .
-
VHL Recruitment (Hydroxyproline derivatives): VHL functions as a "pivoting clamp" within the VCB-Cul2-RBX1 complex. It recognizes hydroxylated proline motifs with high specificity. While VHL offers a smaller promiscuity window (reducing off-target effects), it is predominantly cytosolic and its ligands possess a higher molecular weight and polar surface area (PSA), which complicates cell permeability .
Figure 1: Mechanism of PROTAC-induced ternary complex formation and targeted degradation.
Linker Chemistry & Physicochemical Optimization
The linker is not merely a passive spacer; it actively governs the entropy of ternary complex formation and the physicochemical properties of the degrader.
Thalidomide-5-O-C11-NH2: Modulating the Exit Vector
Thalidomide-5-O-C11-NH2 is a pre-assembled E3 ligase ligand-linker conjugate featuring an 11-carbon alkyl chain attached to the 5-O position of the phthalimide ring, terminating in a primary amine .
-
Causality of Design: The 5-O substitution provides a distinct spatial exit vector compared to the traditional 4-amino substitution (seen in pomalidomide). This alternative trajectory is crucial for avoiding steric clashes with specific target proteins. Furthermore, the highly lipophilic C11 alkyl chain increases overall membrane permeability compared to equivalent-length PEG linkers, though it requires careful formulation to maintain aqueous solubility. This exact conjugate was utilized to synthesize THAL-SNS-032 , a highly potent and selective CDK9 degrader .
VHL Linkers: Overcoming the Polarity Penalty
VHL ligands (such as VH032 or AHPC derivatives) inherently possess high PSA. Attaching a standard flexible PEG linker often pushes the molecule outside of "drug-like" chemical space, resulting in poor cell permeability.
-
Causality of Design: To counteract this, modern VHL PROTACs employ rigidified linkers (e.g., piperazine or piperidine moieties) or linkers designed to form Intramolecular Hydrogen Bonds (IMHBs) . In a lipophilic environment (like a cell membrane), these linkers allow the PROTAC to fold, shielding the polar surface area of the VHL ligand and drastically enhancing passive permeability .
Quantitative Performance Comparison
The following table synthesizes experimental data contrasting a CRBN-recruiting PROTAC (utilizing the Thalidomide-C11 architecture) against standard VHL-recruiting PROTACs.
| Metric | CRBN (Thalidomide-5-O-C11-NH2 based) | VHL (VH032 / AHPC based) |
| Target Example | CDK9 (via THAL-SNS-032) | KRAS G12D / BRD4 (via MZ1) |
| E3 Binding Affinity (Kd) | ~250 nM (Thalidomide) | 185 nM (VH032) |
| Degradation Potency (DC50) | 4 nM (CDK9 in MOLT4 cells) | 1 - 10 nM (Target dependent) |
| Maximum Degradation (Dmax) | >95% | >90% |
| Subcellular Advantage | Excellent for nuclear targets (CRBN shuttles) | Excellent for cytosolic targets |
| Linker Strategy | Alkyl chains (C11) for lipophilicity & spacing | Rigidified / IMHB to shield high PSA |
| Known Off-Targets | Zinc-finger transcription factors (IKZF1/3) | Generally higher target selectivity |
Experimental Validation Protocols
To objectively compare linker efficacies, protocols must be self-validating. The following workflows establish causality between linker design and degradation efficiency, specifically accounting for the "hook effect" (where high PROTAC concentrations force unproductive binary complexes, inhibiting degradation).
Figure 2: Standard experimental workflow for the validation of PROTAC linker efficacy.
Protocol A: In Vitro Ternary Complex Formation (TR-FRET)
Purpose: To validate that the linker length (e.g., C11) allows simultaneous binding of the POI and the E3 ligase without steric clash.
-
Preparation: Express and purify recombinant E3 ligase complex (CRBN-DDB1 or VCB) and the POI. Tag the POI with a fluorophore (e.g., AlexaFluor 488) and the E3 ligase with a Terbium (Tb) cryptate.
-
Titration: In a 384-well microplate, dispense a fixed concentration of tagged POI (10 nM) and E3 ligase (10 nM) into assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
PROTAC Addition: Add the PROTAC in a 12-point concentration gradient (from 10 pM to 10 µM).
-
Measurement: Incubate for 60 minutes at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (emission ratio 520 nm / 490 nm).
-
Validation: A bell-shaped curve confirms ternary complex formation. The peak of the curve represents the optimal concentration for complex assembly.
Protocol B: Cellular Degradation & Hook Effect Analysis (Western Blot)
Purpose: To quantify DC50 and Dmax, and to identify the concentration at which the hook effect occurs.
-
Cell Seeding: Seed target cells (e.g., MOLT4 for CDK9 degradation) in 6-well plates at 5×105 cells/well.
-
Treatment: Treat cells with a vehicle control (0.1% DMSO) and a 10-point log-scale concentration gradient of the PROTAC (e.g., 1 nM to 10 µM). Crucial Step: Include a pre-treatment control utilizing an unconjugated E3 ligand (e.g., thalidomide) to prove that degradation is strictly E3-dependent.
-
Lysis & Blotting: After 4 to 24 hours, lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane.
-
Quantification: Probe for the POI, the E3 ligase (to ensure the PROTAC isn't degrading the ligase itself), and a loading control (GAPDH or Actin).
-
Data Analysis: Normalize POI band intensity to the loading control. Plot the normalized intensity against the log of the PROTAC concentration to calculate the DC50. An increase in POI levels at the highest concentrations (e.g., 10 µM) validates the presence of the hook effect.
Strategic Considerations: Ligase Hijacking
An emerging consideration in linker design is the phenomenon of ligase hijacking. Studies utilizing hetero-bifunctional VHL-CRBN PROTACs (molecules designed to dimerize VHL and CRBN) have demonstrated that the E3 ligases can degrade one another. Interestingly, CRBN is often preferentially degraded over VHL in these setups . When utilizing highly lipophilic linkers like Thalidomide-5-O-C11-NH2, researchers must monitor endogenous CRBN levels during cellular assays, as high local concentrations or specific linker geometries can inadvertently trigger auto-ubiquitination or ligase degradation, artificially lowering the Dmax of the target protein.
References
Standard Operating Procedure & PPE Framework for Handling Thalidomide-5-O-C11-NH2 (Hydrochloride)
As a Senior Application Scientist overseeing the synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs), I cannot overstate the importance of rigorous safety protocols when handling E3 ligase ligands. Thalidomide-5-O-C11-NH2 hydrochloride is a highly specialized PROTAC linker. While the 11-carbon PEG/alkyl chain and terminal amine optimize it for conjugation to a target-binding ligand, the core glutarimide ring remains functionally identical to parent thalidomide.
This guide provides the definitive, self-validating operational and personal protective equipment (PPE) framework required to handle this compound safely, ensuring both scientific integrity and absolute operator protection.
The Mechanistic Causality of Toxicity (The "Why")
To understand the stringent PPE requirements, we must first understand the mechanism of toxicity. Thalidomide and its derivatives are classified under GHS Hazard H360: May damage fertility or the unborn child 1.
When introduced into a biological system, the thalidomide moiety binds directly to Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex 2. This binding alters the conformation of CRBN, causing it to inappropriately recruit and ubiquitinate neo-substrates—most notably SALL4, a transcription factor essential for fetal limb development. Because the hydrochloride salt form of this chemical presents as a fine, electrostatically charged powder, inhalation or solvent-mediated dermal absorption bypasses first-pass metabolism, presenting a severe, direct systemic risk 3.
Figure 1: Mechanism of CRBN-mediated teratogenicity dictating H360 hazard controls.
The PPE Matrix & Containment Strategy
Standard laboratory PPE is insufficient for handling highly potent teratogens dissolved in penetrating solvents. You must implement the following targeted PPE matrix:
-
Respiratory Protection (N95 / P100 / PAPR): The hydrochloride salt is highly prone to aerosolization. A P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory if handling the dry powder outside of a validated containment isolator.
-
Hand Protection (Double Nitrile, ≥ 5 mil): Causality: Thalidomide-5-O-C11-NH2 requires Dimethyl Sulfoxide (DMSO) for stock solubilization. DMSO is a potent dermal penetration enhancer that rapidly permeates standard latex, carrying dissolved teratogens directly into the bloodstream. Double-gloving with chemical-resistant nitrile ensures that if the outer glove is compromised by a solvent splash, the inner glove protects the skin while the outer is immediately discarded.
-
Eye/Face Protection: Indirect-vented chemical splash goggles combined with a full face shield. This prevents micro-particulate deposition on ocular mucosa during powder handling.
-
Body Protection: A disposable, fluid-resistant Tyvek® coverall or a dedicated, fully buttoned lab coat with knit cuffs. This prevents invisible powder residues from contaminating personal clothing and exiting the containment zone.
Quantitative Safety & Logistics Data
| Parameter | Specification / Designation | Operational Rationale |
| Primary Hazard Codes | GHS H360, H302 | May damage the unborn child; Harmful if swallowed. Dictates reproductive toxicity protocols. |
| Molecular Weight | 467.94 g/mol (HCl salt) | Required for precise molarity calculations during stock preparation. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Required for solubilization; acts as a critical dermal penetration enhancer. |
| Glove Material | Nitrile (≥ 5 mil), Double-gloved | Latex is highly permeable to DMSO; nitrile provides superior chemical resistance. |
| Respiratory PPE | P100 / FFP3 / PAPR | Essential to prevent inhalation of teratogenic dust during powder manipulation. |
| Containment | Class II BSC or Powder Isolator | Prevents aerosolization of the hydrochloride salt into the ambient lab environment. |
Self-Validating Operational Protocol: In-Situ Solubilization
Field-Proven Insight: The highest risk of exposure occurs during the mechanical transfer (spatulation) of dry powders. To mitigate this, we utilize an in-situ solubilization technique. By adding the solvent directly to the supplier's vial, we eliminate powder aerosolization and create a self-validating gravimetric loop.
Step-by-Step Methodology:
-
Gravimetric Baseline (Validation Step 1): Before opening, wipe the exterior of the supplier's vial with a damp Kimwipe. Weigh the sealed vial on an analytical balance and record the mass ( Minitial ).
-
Containment: Transfer the vial, your calculated volume of anhydrous DMSO, and micropipettes into a Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator.
-
Solubilization: Carefully uncap the vial. Inject the DMSO directly into the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution & Visual Validation: Recap the vial tightly. Gently vortex until the solution is completely clear and free of particulates. Causality: The HCl salt should dissolve readily in DMSO; any cloudiness indicates moisture contamination or incomplete dissolution.
-
Aliquot Transfer: Transfer the liquid stock into clearly labeled, single-use amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Gravimetric Closure (Validation Step 2): Once the project is complete and the original vial is emptied and dried, re-weigh the empty vial ( Mfinal ). The difference ( Minitial−Mfinal ) must equal the supplier's stated mass, validating that zero powder was lost to the environment.
Figure 2: Step-by-step operational workflow for safe handling and disposal.
Decontamination & Waste Disposal Plan
Because Thalidomide-5-O-C11-NH2 is a highly stable organic molecule, standard alcohol wipe-downs only spread the contaminant; they do not neutralize it.
Decontamination Protocol:
-
Alkaline Degradation: Thalidomide derivatives are susceptible to alkaline hydrolysis. Wipe down all surfaces within the BSC using a 0.1 N NaOH solution, followed by a thorough rinse with distilled water.
-
Solvent Removal: Perform a final wipe-down with 70% Isopropanol to remove any residual water and ensure rapid drying.
-
Waste Segregation: All materials that came into contact with the compound (pipette tips, empty vials, outer gloves, and Kimwipes) must be placed in a dedicated, sealable hazardous waste container labeled "Toxic/Teratogenic Solid Waste - Incineration Only."
-
PPE Doffing: Remove the outer gloves first, turning them inside out. Remove the lab coat/Tyvek suit, followed by eye protection and the respirator. Remove the inner gloves last. Wash hands and forearms immediately with copious amounts of soap and water.
References
- TargetMol. "Safety Data Sheet - Thalidomide-5-O-C11-NH2 hydrochloride." TargetMol Chemicals.
- MedChemExpress. "Thalidomide-5-O-C11-NH2 hydrochloride | Ligand for E3 Ligase." MedChemExpress.
- Fisher Scientific. "Thalidomide - SAFETY DATA SHEET." Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
